Strategic Utilization of 2-(Cyclopentyloxy)aniline Hydrochloride in Advanced Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In the landscape of modern drug discovery, the strategic selection of organic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Guide
Executive Summary
In the landscape of modern drug discovery, the strategic selection of organic building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2-(Cyclopentyloxy)aniline hydrochloride (CAS: 1170461-50-3) has emerged as a privileged structural motif[1]. Featuring an electron-rich aniline core sterically shielded by an ortho-cyclopentyloxy group, this compound is extensively utilized in the synthesis of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and G-protein coupled receptor (GPCR) modulators[2].
This technical whitepaper explores the physicochemical properties, mechanistic advantages, and validated synthetic workflows associated with this critical intermediate, providing a self-validating framework for its application in pharmaceutical development.
Physicochemical Profiling & Quantitative Data
Understanding the baseline properties of 2-(Cyclopentyloxy)aniline is critical for predicting its behavior in both synthetic reactions and biological systems. The free base is highly lipophilic, while the hydrochloride salt ensures handling stability[3].
As an Application Scientist, I evaluate building blocks not just by their reactivity, but by the functional causality they impart to a target drug molecule. The incorporation of the 2-cyclopentyloxyaniline moiety offers three distinct mechanistic advantages:
Conformational Locking via Steric Shielding:
When this building block is coupled to a heteroaryl core (e.g., a thienopyrimidine) to form a secondary amine, the bulky ortho-cyclopentyl ring restricts the rotational degrees of freedom around the C-N bond[2]. This conformational locking pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon binding to a target protein.
Hydrophobic Anchoring:
In target structures such as kinase hinge-binding regions or PDE active sites, the cyclopentyl group acts as a lipophilic anchor. It perfectly occupies deep, hydrophobic sub-pockets, displacing high-energy water molecules and thereby increasing binding affinity (
Kd
) and target residence time.
Causality of the Hydrochloride Salt Form:
Electron-rich anilines are notoriously prone to rapid air oxidation, often degrading into dark, polymeric azo-tars. By isolating the compound as a hydrochloride salt, the amine is locked in a protonated state (
−NH3+
). This withdraws electron density from the aromatic ring, drastically reducing its susceptibility to oxidative degradation, extending shelf-life, and ensuring precise stoichiometric control during high-throughput synthesis[1].
De Novo Synthesis Workflow
The following self-validating protocol outlines the synthesis of 2-(cyclopentyloxy)aniline hydrochloride from commercially available starting materials.
Fig 1. Three-step synthetic workflow for 2-(cyclopentyloxy)aniline hydrochloride.
Step-by-Step Methodology: Synthesis
O-Alkylation (Williamson Ether Synthesis):
Procedure: Dissolve 2-nitrophenol (1.0 eq) in anhydrous DMF (0.5 M). Add
K2CO3
(1.5 eq) and bromocyclopentane (1.2 eq). Heat the mixture at 80 °C for 8 hours.
Causality:K2CO3
is selected as a mild base to quantitatively deprotonate the phenol without triggering unwanted elimination reactions of the secondary alkyl halide. DMF provides a polar aprotic environment that accelerates the
SN2
displacement.
Catalytic Hydrogenation:
Procedure: Isolate the intermediate 1-cyclopentyloxy-2-nitrobenzene via aqueous workup. Dissolve in ethanol and add 10% Pd/C (0.1 eq by weight). Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours until hydrogen uptake ceases.
Causality: Catalytic hydrogenation is explicitly chosen over traditional dissolving metal reductions (e.g., Fe/HCl) to avoid trace heavy metal contamination, a critical quality attribute (CQA) for downstream pharmaceutical applications.
Salt Formation and Isolation:
Procedure: Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the Pd/C catalyst. Cool the filtrate to 0 °C and add a standardized solution of HCl in dioxane (1.2 eq) dropwise.
Causality: The anhydrous HCl rapidly protonates the free base, inducing the precipitation of the hydrochloride salt. This avoids the use of aqueous HCl, which could lead to product loss due to the partial water solubility of the salt. Filter the white precipitate, wash with cold diethyl ether, and dry under high vacuum.
In drug discovery, this building block is frequently coupled to heteroaryl halides to generate active pharmaceutical ingredients (APIs), such as sulfonanilides or thienopyrimidine-based kinase inhibitors[2][4]. Because the ortho-cyclopentyloxy group introduces significant steric hindrance, standard
SNAr
(Nucleophilic Aromatic Substitution) conditions often fail. Instead, Palladium-catalyzed Buchwald-Hartwig amination is required.
Fig 2. Integration of the building block into a kinase inhibitor framework.
Step-by-Step Methodology: Cross-Coupling
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the heteroaryl chloride (1.0 eq), 2-(cyclopentyloxy)aniline HCl (1.1 eq),
Pd2(dba)3
(0.05 eq), and XPhos ligand (0.10 eq).
Base Addition (Critical Step): Add Sodium tert-butoxide (NaOtBu) (2.5 eq).
Causality: A minimum of 2.0 equivalents of base is strictly required. The first equivalent neutralizes the hydrochloride salt of the aniline in situ to liberate the nucleophilic free base, while the subsequent equivalents facilitate the reductive elimination step in the palladium catalytic cycle.
Reaction Execution: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the tube, remove it from the glovebox, and heat to 100 °C in a pre-heated oil bath for 12 hours.
Validation & Workup: Monitor completion via LC-MS. The steric bulk of the cyclopentyloxy group inherently prevents over-arylation (formation of tertiary amines), ensuring high selectivity for the desired mono-arylated secondary amine. Cool to room temperature, dilute with ethyl acetate, filter through Celite, and purify via flash chromatography.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6485398, 2-(Cyclopentyloxy)aniline". PubChem. URL: [Link]
WIPO. "WO2007059905A2 - Thienopyrimidines treating inflammatory diseases". Google Patents.
EPO. "EP0317332A2 - Sulfonanilide compounds". Google Patents.
Architectural Pharmacophores: Speculative Mechanisms of Action for 2-(Cyclopentyloxy)aniline Hydrochloride
Abstract 2-(Cyclopentyloxy)aniline hydrochloride (2-CPA HCl) is a low-molecular-weight synthetic intermediate characterized by an electron-rich aniline core and a bulky, lipophilic cyclopentyloxy ether at the ortho posit...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
2-(Cyclopentyloxy)aniline hydrochloride (2-CPA HCl) is a low-molecular-weight synthetic intermediate characterized by an electron-rich aniline core and a bulky, lipophilic cyclopentyloxy ether at the ortho position[1]. While primarily utilized as a building block in medicinal chemistry, its structural motif is a highly privileged pharmacophore found in several blockbuster drug classes. This whitepaper provides an in-depth, speculative mechanistic analysis of 2-CPA HCl, proposing three distinct pharmacological trajectories: Phosphodiesterase 4 (PDE4) inhibition, Tyrosine Kinase hinge-binding, and Cytochrome P450 (CYP)-mediated covalent modulation.
Structural & Physicochemical Profiling
The pharmacological potential of 2-CPA HCl is dictated by its bipartite structure:
The Aniline Moiety: Acts as a potent hydrogen bond donor and acceptor. In physiological conditions, the hydrochloride salt dissociates, leaving the free base (pKa ~4.5) largely unprotonated at pH 7.4, allowing it to traverse lipid bilayers efficiently[1].
The Ortho-Cyclopentyloxy Group: Imparts significant steric bulk and lipophilicity (Computed XLogP3 ~2.5)[1]. This flexible cycloalkane ring is uniquely suited to occupy deep hydrophobic pockets in target proteins, driving binding entropy.
The cyclopentyloxy-aryl motif is the defining structural hallmark of archetypal PDE4 inhibitors, most notably cilomilast and piclamilast [2][3]. In these clinical candidates, the cyclopentyloxy group anchors the molecule into the hydrophobic Q-pocket of the PDE4 catalytic domain[4]. We hypothesize that 2-CPA HCl acts as a truncated bioisostere, where the aniline nitrogen mimics the hydrogen-bonding role of the formamide or catechol oxygen seen in second-generation PDE4 inhibitors.
Proposed Mechanism of Action
By competitively binding to the active site of PDE4, 2-CPA HCl prevents the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive AMP[3]. The resulting intracellular accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates downstream targets to suppress pro-inflammatory cytokine release[2].
Proposed PDE4 inhibition pathway by 2-CPA HCl preventing cAMP hydrolysis.
Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because it eliminates auto-fluorescence interference—a critical necessity given the electron-rich aromatic nature of the aniline core.
Reagent Preparation: Prepare 1X PDE Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2). Dilute 2-CPA HCl in 100% DMSO to a 10 mM stock, then create a 10-point 1:3 serial dilution.
Enzyme Incubation: Add 5 µL of recombinant PDE4D enzyme (0.1 ng/µL) to a 384-well microplate. Add 1 µL of the 2-CPA HCl dilution series. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
Substrate Addition: Initiate the reaction by adding 5 µL of 100 nM fluorescently labeled cAMP substrate. Incubate for 1 hour at 25°C.
Signal Generation: Add 10 µL of TR-FRET binding reagent (containing a terbium-labeled anti-cAMP antibody).
Readout: Measure the FRET signal (Emission at 665 nm / 615 nm) using a microplate reader. A decrease in the 665/615 ratio indicates successful inhibition of cAMP hydrolysis.
Ortho-alkoxyanilines are frequently embedded within the architecture of targeted kinase inhibitors, such as the ALK/ROS1 inhibitor crizotinib [5]. The primary amine of the aniline acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region, while the ortho-cyclopentyl ether projects into the adjacent hydrophobic selectivity pocket (the "back pocket").
Proposed Mechanism of Action
2-CPA HCl acts as a Type I kinase inhibitor, competitively displacing ATP at the catalytic cleft of hyperactive receptor tyrosine kinases (e.g., EGFR or BTK), thereby halting downstream oncogenic phosphorylation cascades.
Causality Check: Radiometric assays using ³³P-ATP are utilized as the gold standard because they directly measure catalytic turnover. This avoids the use of phospho-specific antibodies, which can suffer from epitope masking or off-target binding.
Kinase Reaction Mix: Combine 10 µL of target kinase (e.g., EGFR) in assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Triton X-100) with 2 µL of 2-CPA HCl at varying concentrations.
Substrate/ATP Addition: Add 10 µL of a mixture containing 1 mg/mL Poly(Glu,Tyr) substrate and 1 µM ATP spiked with 0.5 µCi[γ-³³P]-ATP.
Incubation: Seal the plate and incubate at 30°C for 45 minutes.
Reaction Termination: Stop the reaction by adding 5 µL of 3% phosphoric acid.
Filtration: Transfer the mixture onto a P81 phosphocellulose filter plate. Wash 3 times with 1% phosphoric acid to remove unreacted ³³P-ATP.
Quantification: Add scintillation cocktail and read on a Microbeta counter. Calculate IC₅₀ based on the reduction of incorporated radioactivity.
Anilines and ortho-alkoxyanilines are notorious structural alerts for idiosyncratic adverse drug reactions (IADRs)[5]. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) can oxidize the electron-rich aniline core into highly electrophilic reactive metabolites, such as quinone-imines or iminium species[5].
Proposed Mechanism of Action
Rather than acting as a traditional reversible inhibitor, 2-CPA HCl may undergo bioactivation in vivo, leading to targeted (or off-target) covalent binding to nucleophilic cysteine residues on target proteins.
CYP-mediated bioactivation of ortho-alkoxyanilines and GSH trapping logic.
Self-Validating Protocol: Glutathione (GSH) Trapping in Human Liver Microsomes
Causality Check: We employ GSH trapping in HLM because GSH acts as a surrogate nucleophile for cellular proteins. This allows for the safe, in vitro LC-MS/MS quantification of reactive liabilities without requiring in vivo toxicity models.
Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), 2-CPA HCl (10 µM), and Glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the oxidation reaction by adding NADPH (1 mM final concentration).
Incubation: Shake at 37°C for 60 minutes.
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins.
LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Scan for neutral loss of 129 Da (characteristic of GSH adducts) to identify and quantify the quinone-imine-GSH conjugates.
Quantitative Data Presentation
To synthesize the speculative pharmacological profile of 2-CPA HCl, the following table summarizes the predicted metrics across the three mechanistic hypotheses.
Target Hypothesis
Predicted Affinity (IC₅₀ / Kᵢ)
Ligand Lipophilicity Efficiency (LLE)*
Primary Clearance Route
Assay Signal-to-Background
PDE4 Inhibition
0.5 - 2.5 µM
~3.5
Glucuronidation
> 5.0 (TR-FRET)
Kinase Hinge-Binding
10 - 50 µM
~2.0
CYP3A4 Oxidation
> 10.0 (Radiometric)
Covalent Modulation
N/A (Irreversible)
N/A
GSH Conjugation
> 3.0 (LC-MS/MS AUC)
*LLE is calculated as pIC₅₀ - cLogP. An LLE > 5 is generally desired for clinical candidates; the predicted LLE of ~3.5 suggests 2-CPA HCl requires further optimization (e.g., halogenation) to become a viable standalone drug.
Conclusion
While 2-(Cyclopentyloxy)aniline hydrochloride is commercially cataloged as a chemical intermediate, its structural geometry is far from inert. By mapping its ortho-alkoxyaniline core against known clinical pharmacophores, we can logically deduce its potential to act as a PDE4 inhibitor, a kinase hinge-binder, or a precursor to covalent modulators. The self-validating protocols outlined above provide a rigorous framework for empirical testing, allowing drug development professionals to transition these structural speculations into actionable in vitro data.
References
PubChem. "2-(Cyclopentyloxy)aniline | C11H15NO | CID 6485398". National Center for Biotechnology Information.[Link]
Giembycz, M. A. "Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: cilomilast". PubMed / NIH.[Link]
Spina, D. "PDE4 inhibitors: current status". British Journal of Pharmacology / PMC.[Link]
Wikipedia Contributors. "Piclamilast". Wikipedia, The Free Encyclopedia.[Link]
Kalgutkar, A. S., & Dalvie, D. "Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates". Annual Review of Pharmacology and Toxicology.[Link]
The Cyclopentyl Group: A Versatile Scaffold in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the intricate landscape of medicinal chemistry, the deliberate selection of each molecular fragment is paramount...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of medicinal chemistry, the deliberate selection of each molecular fragment is paramount to sculpting a drug candidate with optimal efficacy, safety, and pharmacokinetic properties. Among the vast arsenal of structural motifs available to the drug designer, cycloalkanes have emerged as a cornerstone for enhancing the "drug-likeness" of therapeutic agents. This guide focuses on a particularly prominent member of this class: the cyclopentyl group. Far from being a mere passive hydrocarbon spacer, the cyclopentyl moiety is a versatile and powerful tool that exerts profound influence over a molecule's physicochemical properties, metabolic fate, and interactions with its biological target.[1]
This technical guide, intended for professionals in drug discovery and development, will provide a comprehensive analysis of the multifaceted roles of the cyclopentyl group. We will delve into its impact on lipophilicity, metabolic stability, and conformational dynamics, and explore its strategic use as a bioisostere for both aromatic and sugar rings. Through detailed case studies of FDA-approved drugs, step-by-step experimental protocols, and illustrative diagrams, this document will illuminate the causality behind the experimental choices that leverage the unique attributes of this five-membered ring, establishing it as an indispensable component in the modern medicinal chemist's toolkit.
Part 1: Physicochemical and Pharmacokinetic Profile of the Cyclopentyl Moiety
The success of a drug candidate is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) profile, which is in turn governed by its fundamental physicochemical properties. The incorporation of a cyclopentyl group can be a strategic decision to favorably modulate these characteristics.
Lipophilicity and Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that influences a drug's absorption, distribution, and off-target interactions.[2] The cyclopentyl group, being a non-polar hydrocarbon, generally increases the lipophilicity of a molecule.[3][4] However, its impact is often more nuanced compared to other alkyl or aromatic groups.
The three-dimensional, puckered nature of the cyclopentyl ring can lead to a less efficient packing against other hydrophobic surfaces compared to a flat aromatic ring, sometimes resulting in a lower than expected increase in lipophilicity. This allows for the exploration of hydrophobic binding pockets without drastically reducing aqueous solubility. When used as a bioisosteric replacement for a phenyl group, for instance, the cyclopentyl moiety can significantly decrease lipophilicity and enhance solubility, a strategy often referred to as "escaping flatland".[5]
One of the most compelling reasons to incorporate a cyclopentyl group is to enhance a compound's metabolic stability.[3] Linear alkyl chains are often susceptible to oxidation by cytochrome P450 (CYP) enzymes at their terminal (ω) and penultimate (ω-1) positions. By "locking back" the carbon chain into a cyclic form, these common metabolic soft spots are eliminated. The C-H bonds on a cyclopentyl ring are generally stronger and less accessible to enzymatic oxidation compared to those on a flexible chain.
This enhanced stability can lead to a longer plasma half-life, reduced clearance, and a more predictable pharmacokinetic profile. For example, in the development of certain kinase inhibitors, replacing a metabolically vulnerable group with a cyclopentyl ring has led to significantly improved metabolic stability in human liver microsomes.[7]
Experimental Protocol: In Vitro Metabolic Stability Assessment
This protocol outlines a standard procedure for evaluating the metabolic stability of a cyclopentyl-containing compound using human liver microsomes (HLM).
Objective: To determine the rate of disappearance of a test compound upon incubation with HLM and an NADPH-regenerating system.
Materials:
Test compound stock solution (e.g., 10 mM in DMSO)
Pooled human liver microsomes (HLM), 20 mg/mL
Phosphate buffer (0.1 M, pH 7.4)
NADPH-regenerating system (e.g., NADPH-A and NADPH-B solutions)
Positive control compound with known metabolic fate (e.g., Verapamil)
Acetonitrile with internal standard (for quenching and analysis)
96-well incubation plates
LC-MS/MS system for analysis
Procedure:
Preparation: Thaw HLM and other reagents on ice. Prepare a working solution of the test compound and positive control by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
Incubation Setup: In a 96-well plate, add the phosphate buffer, the NADPH-regenerating system, and the HLM suspension (final protein concentration typically 0.5-1.0 mg/mL).
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
Initiation of Reaction: Initiate the metabolic reaction by adding the test compound working solution to the wells.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.
Sample Processing: Centrifuge the quenched plate to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).
Conformational Aspects
Unlike the planar cyclopropane or the relatively rigid cyclohexane, the cyclopentane ring is characterized by its conformational flexibility, existing in a dynamic equilibrium between two primary puckered conformations: the "envelope" and the "twist".[6] This flexibility is not a liability but a distinct advantage in drug design. It allows the cyclopentyl group to adapt its shape to fit optimally within a binding pocket, potentially forming more favorable interactions than a rigid scaffold could.[1][8] This conformational sampling can minimize the entropic penalty of binding.[8][9]
The ability to adopt a non-planar geometry allows substituents on the ring to be projected into specific vectors in three-dimensional space, which can be crucial for precise interactions with receptor residues.
Caption: Bioisosteric replacement of the furanose ring in adenosine with a cyclopentane ring to form Carbovir, a precursor to Abacavir.
Cyclopentyl as a Phenyl Group Bioisostere
As mentioned earlier, replacing a phenyl group with a saturated ring like cyclopentane is a validated strategy to modulate physicochemical properties. [5]This is particularly useful when the primary role of the aromatic ring is to act as a scaffold to correctly orient other functional groups, rather than engaging in specific π-π stacking or cation-π interactions. The replacement can reduce unwanted interactions with off-target proteins and improve the overall ADME profile.
Case Study: Ticagrelor (Brilinta)
Ticagrelor is a P2Y12 platelet inhibitor used to prevent thrombotic events. [6]Its complex structure features a tetra-substituted cyclopentane core. This core acts as a rigid scaffold, precisely positioning the various pharmacophoric elements—the triazolopyrimidine, the hydroxethoxy side chain, and the fluorophenylthio group—for optimal interaction with the P2Y12 receptor. The cyclopentane ring itself makes favorable hydrophobic contacts within the receptor, and its rigid nature pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of binding.
Caption: Schematic of the cyclopentyl core of Ticagrelor scaffolding key interactions within the P2Y12 receptor.
Part 3: Synthetic Strategies for Incorporating the Cyclopentyl Group
The successful application of the cyclopentyl group in drug design is predicated on the availability of efficient and scalable synthetic methods for its incorporation.
Overview of Synthetic Routes
There are numerous strategies for introducing a cyclopentyl moiety, largely dependent on whether it is part of the core scaffold or a peripheral substituent.
Nucleophilic Substitution: For introducing a cyclopentyl group as an amine or ether, the most straightforward method is the SN2 or SNAr reaction using cyclopentylamine or cyclopentanol/cyclopentyl bromide. The synthesis of Palbociclib utilizes an SNAr displacement of a dichloropyrimidine with cyclopentylamine as a key step.
[6]* Reductive Amination: Cyclopentanone can be reacted with a primary or secondary amine under reductive conditions (e.g., NaBH(OAc)3) to form N-cyclopentyl amines.
Ring-Closing Metathesis (RCM): For constructing the cyclopentane ring itself, RCM of a suitable diene is a powerful modern method.
Acylation: Cyclopentanecarboxylic acid or its acid chloride can be used to form cyclopentyl amides and esters.
[10]
Experimental Protocol: Synthesis of 5-bromo-N-cyclopentyl-2,4-dichloropyrimidine (Key Palbociclib Intermediate)
This protocol describes the SNAr reaction central to the synthesis of the CDK4/6 inhibitor, Palbociclib.
[6]
Objective: To synthesize the cyclopentyl-substituted pyrimidine core of Palbociclib.
Materials:
5-bromo-2,4-dichloropyrimidine
Cyclopentylamine
N,N-Diisopropylethylamine (DIPEA)
Ethanol (or other suitable solvent)
Magnetic stirrer and hotplate
Round-bottom flask with reflux condenser
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
Reaction Setup: To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in ethanol in a round-bottom flask, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
Addition of Nucleophile: Add cyclopentylamine (1.1 eq) dropwise to the stirred solution at room temperature.
Heating: Heat the reaction mixture to reflux (approximately 80°C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-bromo-N-cyclopentyl-2,4-dichloropyrimidine.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The cyclopentyl group is a deceptively simple yet remarkably effective structural unit in medicinal chemistry. Its utility extends far beyond that of a simple hydrophobic spacer. Strategic incorporation of this moiety can significantly enhance metabolic stability, fine-tune lipophilicity, and provide a conformationally flexible scaffold for optimizing drug-receptor interactions. [1][3]Its proven success as a bioisostere for both furanose sugars in antivirals and phenyl rings in a variety of therapeutic agents underscores its versatility. [5][6]As drug discovery continues to demand molecules with increasingly sophisticated and optimized ADME profiles, the cyclopentyl group will undoubtedly remain a privileged and frequently employed scaffold, enabling the development of the next generation of safer and more effective medicines.
References
Benchchem. Bicyclopentyl Moieties as Aromatic Isosteres: A Comparative Guide to Lipophilicity.
Benchchem. Application Notes and Protocols: Cyclopentyl Propionate Moiety as a Building Block for Pharmaceutical Compounds.
Talele, T. T. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. 2016.
Wimmer, N., et al. Cycloalkyl Groups as Building Blocks of Artificial Carbohydrate Receptors: Studies with Macrocycles Bearing Flexible Side-Arms. PMC. 2022.
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. 2025.
Google Patents. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
PharmaBlock. Cyclopentane Derivatives in Drug Discovery.
Kumar, A., et al. The role of physicochemical and topological parameters in drug design. Frontiers. 2024.
bioRxiv.org. Conformational entropy in drug-receptor interactions, using M-cholinolytics, μ- opioid, and. 2020.
Drug Design Org. Conformational Analysis. 2004.
Krotulski, A. J., et al. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. PMC. 2018.
A Technical Guide to the Preliminary In-Vitro Screening of 2-(Cyclopentyloxy)aniline hydrochloride Abstract The journey from a novel chemical entity to a viable drug candidate is a rigorous, multi-stage process where ear...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to the Preliminary In-Vitro Screening of 2-(Cyclopentyloxy)aniline hydrochloride
Abstract
The journey from a novel chemical entity to a viable drug candidate is a rigorous, multi-stage process where early-stage in-vitro screening plays a pivotal, gatekeeping role.[1][2] This guide provides a comprehensive framework for the initial in-vitro evaluation of 2-(Cyclopentyloxy)aniline hydrochloride, a small molecule with potential pharmacological activity. As its biological profile is largely uncharacterized, a systematic, tiered screening approach is essential to efficiently assess its therapeutic potential while identifying potential liabilities. This document details a logical workflow, moving from foundational cytotoxicity assessment to primary target interaction assays and culminating in an integrated analysis to guide future development. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Candidate Compound and the Rationale for Screening
2-(Cyclopentyloxy)aniline hydrochloride is an organic compound with the molecular formula C₁₁H₁₅NO·HCl.[3][4] Its structure, featuring an aniline ring coupled with a cyclopentyloxy group, suggests potential for biological activity, as the aniline moiety is a common scaffold in a wide range of pharmaceuticals.[5] However, without established biological data, a hypothesis-driven yet broad-based screening strategy is required.
The preliminary in-vitro screening process is a critical filter in the drug discovery pipeline.[6][7] It aims to rapidly and cost-effectively identify compounds with desired biological activity from a large pool of candidates, while simultaneously flagging those with undesirable properties, such as general cytotoxicity.[2][8] This early assessment allows for the prioritization of resources toward the most promising molecules.[6] This guide proposes a three-tiered screening cascade designed to build a foundational biological profile for 2-(Cyclopentyloxy)aniline hydrochloride.
Caption: Step-by-step experimental workflow for the XTT cytotoxicity assay.
Experimental Protocol: XTT Cytotoxicity Assay
Cell Plating: Seed a human cell line (e.g., HepG2, a liver carcinoma line often used for toxicity studies) into a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of 2-(Cyclopentyloxy)aniline hydrochloride in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., from 100 µM down to 0.1 µM).
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (containing the same final concentration of DMSO as the test wells) and positive control wells (e.g., with a known cytotoxic agent like doxorubicin).
[9]4. Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.
Final Incubation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the color to develop.
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 450 nm (with a reference wavelength of ~650 nm).
[10]
Data Presentation and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the CC₅₀ value is determined using non-linear regression analysis.
Compound
Cell Line
Incubation Time (h)
CC₅₀ (µM)
2-(Cyclopentyloxy)aniline HCl
HepG2
48
> 100
2-(Cyclopentyloxy)aniline HCl
HeLa
48
85.2
Doxorubicin (Control)
HepG2
48
0.8
Table 1: Example cytotoxicity data for 2-(Cyclopentyloxy)aniline hydrochloride. A high CC₅₀ value suggests low general cytotoxicity and provides a safe concentration range for subsequent biological assays.
Tier 2: Primary Target Screening
Causality: With the cytotoxicity profile established, the next step is to screen for specific biological activity. The aniline scaffold is a known pharmacophore that interacts with a variety of biological targets, particularly within the central nervous system. [5]A logical next step is to screen the compound against targets where related structures have shown activity. We will explore two common and powerful primary screening methodologies: a receptor binding assay and an enzyme inhibition assay.
Option A: Receptor-Ligand Binding Assay
Principle: Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor. [11][12]A competitive binding assay is used to determine the ability of an unlabeled test compound (our aniline derivative) to compete with a known, radioactively labeled ligand for binding to the target receptor. [13][14]The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. A high-affinity interaction suggests the compound may be a modulator of that receptor.
[11]
Caption: Competitive binding assay: the test compound displaces the radioligand.
Receptor Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., Sigma-1 receptor, S1R, a target for some aniline-like molecules) or use commercially available membrane preparations.
[15]2. Reaction Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a selective radioligand (e.g., [³H]-(+)-pentazocine for S1R), and serial dilutions of 2-(Cyclopentyloxy)aniline hydrochloride.
[15]3. Control Wells:
Total Binding: Contains membranes and radioligand only.
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors.
[13]4. Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes (and anything bound to them) are trapped on the filter.
[11]6. Quantification: Wash the filters to remove any remaining free radioligand. Measure the radioactivity trapped on each filter disc using a scintillation counter.
Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can then be converted to an inhibition constant (Kᵢ).
[13]
Option B: Enzyme Inhibition Assay
Principle: The aniline structure is also present in inhibitors of enzymes like monoamine oxidases (MAOs), which are crucial for neurotransmitter metabolism. [5]An enzyme inhibition assay measures the ability of a compound to reduce the catalytic activity of a target enzyme. [16][17]This is typically done by providing the enzyme with a substrate that, when processed, generates a detectable signal (e.g., colorimetric, fluorescent, or luminescent). A reduction in signal in the presence of the test compound indicates inhibition.
[18]
Experimental Protocol: MAO-Glo™ Assay (Example)
Reagent Preparation: Prepare assay buffer, a solution of the target enzyme (e.g., recombinant human MAO-A), and the MAO substrate provided in a commercial kit (e.g., Promega's MAO-Glo™).
Assay Setup (96-well plate):
Control Wells (100% activity): Add enzyme and vehicle (DMSO).
Positive Control Wells: Add enzyme and a known MAO inhibitor (e.g., clorgyline).
Test Wells: Add enzyme and serial dilutions of 2-(Cyclopentyloxy)aniline hydrochloride.
[18]3. Enzyme-Inhibitor Incubation: Pre-incubate the plate for 15 minutes to allow the compound to bind to the enzyme.
Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.
Signal Detection: Add the detection reagent, which converts a proluciferin derivative (produced by active MAO) into luciferin, generating a luminescent signal. Incubate for 20 minutes.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.
[18]
Data Presentation
Compound
Target
Assay Type
IC₅₀ (µM)
2-(Cyclopentyloxy)aniline HCl
Sigma-1 Receptor
Binding
2.5
2-(Cyclopentyloxy)aniline HCl
MAO-A
Inhibition
15.8
2-(Cyclopentyloxy)aniline HCl
MAO-B
Inhibition
> 50
Table 2: Example primary screening data. The compound shows potent activity at the Sigma-1 receptor and moderate, selective activity against MAO-A.
Tier 3: Integrated Data Analysis & Decision Making
Causality: The final step in this preliminary screen is to synthesize the data from the foundational and primary assays to make an informed decision. A compound's therapeutic potential is not defined by its potency alone, but by its selectivity. The goal is to find a compound that potently affects its intended target with minimal off-target effects, especially general cytotoxicity.
[19]
Calculating the Selectivity Index (SI)
The Selectivity Index is a critical metric derived by comparing the cytotoxicity of a compound with its specific biological activity. It is calculated as:
SI = CC₅₀ / IC₅₀
A higher SI value is desirable, as it indicates that the compound's specific activity occurs at concentrations far below those that cause general cell death. An SI > 10 is often considered a good starting point for a promising hit compound.
Example Calculation (using data from Tables 1 & 2):
Target: Sigma-1 Receptor
CC₅₀ (HeLa): 85.2 µM
IC₅₀: 2.5 µM
Selectivity Index (SI): 85.2 / 2.5 = 34.1
This SI value is excellent, suggesting that the compound's effect on the Sigma-1 receptor is highly specific and not an artifact of cytotoxicity.
Caption: A logical framework for interpreting screening data and making decisions.
Conclusion
This technical guide outlines a robust, logical, and efficient workflow for the preliminary in-vitro screening of 2-(Cyclopentyloxy)aniline hydrochloride. By systematically progressing from a foundational cytotoxicity assessment to targeted primary screens, researchers can build a comprehensive initial profile of the compound's biological activity and therapeutic potential. The emphasis on causality, proper controls, and integrated data analysis ensures that decisions are based on sound scientific evidence. The results from this screening cascade—potency (IC₅₀), cytotoxicity (CC₅₀), and selectivity (SI)—provide the critical data points needed to determine whether this compound warrants advancement into the next phase of drug discovery: hit-to-lead optimization.
[8]
References
Title: Drug Discovery and Development: A Step-By-Step Process
Source: ZeClinics
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Title: 2-(Cyclopentyloxy)aniline
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Title: In Vitro screening
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Title: Synthesis of trans-3,4-dichloro-N-(2-hydroxycyclopentyl)aniline, hydrochloride salt
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Title: Use of the Miniscreen assay to screen novel compounds for bacterial mutagenicity in the pharmaceutical industry
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Title: From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow
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Title: Principles of early drug discovery
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Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents
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Title: The Drug Discovery Process: What Is It and Its Major Steps
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Title: SIGMA RECEPTOR BINDING ASSAYS
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Title: A standard operating procedure for an enzymatic activity inhibition assay
Source: PubMed
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Title: Radioligand binding methods: practical guide and tips
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Title: Mechanism of Action Assays for Enzymes
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Title: Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides
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Title: Does anyone have any literature or procedure for the preparation of aniline hydrochloride?
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Title: Recent advances on cyclodepsipeptides: biologically active compounds for drug research
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Title: Synthesis and Antimicrobial Activity of Anilines with 1,3,5-Cycloheptatriene and 5H-Dibenzo[a,d]Annulene Fragments
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Title: Aniline – Knowledge and References
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Synthesis Protocol for 2-(Cyclopentyloxy)aniline Hydrochloride
Introduction & Scientific Rationale 2-(Cyclopentyloxy)aniline hydrochloride (CAS: 1170461-50-3) is a highly versatile building block utilized in the development of pharmaceuticals, agrochemicals, and advanced materials[]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
2-(Cyclopentyloxy)aniline hydrochloride (CAS: 1170461-50-3) is a highly versatile building block utilized in the development of pharmaceuticals, agrochemicals, and advanced materials[]. The incorporation of a cyclopentyloxy group onto an aniline core significantly alters the lipophilicity and steric profile of the molecule, making it an attractive moiety for structure-activity relationship (SAR) studies in drug discovery[2].
As a Senior Application Scientist, I have designed this protocol to ensure maximum yield, high purity, and operational safety. The synthesis is structured as a self-validating three-step system:
Williamson Etherification: Alkylation of 2-nitrophenol to establish the cyclopentyloxy ether linkage[3].
Catalytic Hydrogenation: Reduction of the nitroarene to the corresponding primary amine[4].
Anhydrous Salt Formation: Precipitation of the hydrochloride salt to prevent oxidative degradation and improve aqueous solubility[5].
Mechanistic Workflow & Causality
Understanding the mechanistic causality behind reagent selection is critical for troubleshooting and scaling.
Etherification: We utilize N,N-Dimethylformamide (DMF) as a polar aprotic solvent. DMF selectively solvates the potassium cation from
K2CO3
, leaving the phenoxide anion "naked" and highly nucleophilic. This accelerates the
SN2
displacement of the cyclopentyl bromide, which is otherwise sterically hindered.
Reduction: Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl). Pd/C provides a clean, surface-mediated homolytic cleavage of
H2
, avoiding heavy metal waste and tedious emulsion-heavy workups.
Salt Formation: The free base, 2-(cyclopentyloxy)aniline, is prone to rapid oxidation (darkening) upon atmospheric exposure[6]. By trapping the amine as a hydrochloride salt using anhydrous ethereal HCl, we lock the molecule into a stable, highly crystalline lattice.
Fig 1: Three-step synthetic workflow for 2-(Cyclopentyloxy)aniline hydrochloride.
Quantitative Data & Reagent Specifications
The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.
Reagent
MW ( g/mol )
Equivalents
Amount
Mechanistic Role
2-Nitrophenol
139.11
1.00
13.91 g
Starting Material
Cyclopentyl bromide
149.03
1.20
17.88 g
Alkylating Agent (
SN2
electrophile)
Potassium carbonate
138.21
1.50
20.73 g
Mild Base (Deprotonates phenol)
DMF (Anhydrous)
73.09
-
100 mL
Polar Aprotic Solvent
10% Pd/C (50% wet)
-
0.05 (Pd)
1.50 g
Hydrogenation Catalyst
Methanol
32.04
-
150 mL
Protic Solvent (Reduction)
2M HCl in Diethyl Ether
36.46
1.20
60.0 mL
Acidifying Agent / Precipitant
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(Cyclopentyloxy)-2-nitrobenzene
Objective: Form the ether linkage via an
SN2
mechanism.
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.
Reaction Initiation: Add 2-nitrophenol (13.91 g, 100 mmol) and anhydrous
K2CO3
(20.73 g, 150 mmol) to 100 mL of anhydrous DMF. Stir at room temperature for 15 minutes. Causality: The solution will turn deep orange/red, visually validating the formation of the potassium 2-nitrophenoxide salt.
Heating: Heat the reaction mixture to 80°C using an oil bath for 12 hours. Causality: Elevated temperature is required to overcome the steric hindrance of the secondary alkyl halide.
Workup: Cool the mixture to room temperature and quench by pouring into 400 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).
Purification: Wash the combined organic layers with 1M NaOH (2 × 100 mL) to remove any unreacted 2-nitrophenol, followed by brine (100 mL). Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield 1-(cyclopentyloxy)-2-nitrobenzene as a pale yellow oil[3].
Step 2: Reduction to 2-(Cyclopentyloxy)aniline
Objective: Reduce the nitro group to a primary amine without cleaving the ether.
Setup: Transfer the intermediate (approx. 20 g) to a 500 mL hydrogenation flask. Dissolve in 150 mL of methanol.
Catalyst Addition: Carefully add 1.5 g of 10% Pd/C (50% water wet). Safety Note: Pd/C is highly pyrophoric. Always add it to the solvent under an inert atmosphere (Nitrogen or Argon) to prevent solvent vapor ignition.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (
H2
) three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 4-6 hours.
Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (
Rf≈0.7
) will disappear, replaced by a highly polar, UV-active spot (
Rf≈0.3
) that stains brown with ninhydrin.
Filtration: Purge the flask with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL).
Concentration: Evaporate the solvent under reduced pressure to afford 2-(cyclopentyloxy)aniline (free base) as a viscous, air-sensitive amber oil[6]. Proceed immediately to Step 3 to prevent oxidation.
Step 3: Hydrochloride Salt Formation
Objective: Stabilize the amine as a highly crystalline, water-soluble salt.
Solvent Exchange: Dissolve the crude 2-(cyclopentyloxy)aniline in 100 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask. Cool the solution to 0°C in an ice bath.
Precipitation: Under vigorous stirring, slowly add 60 mL of 2M HCl in diethyl ether dropwise. Causality: Anhydrous conditions are critical. If aqueous HCl were used, the resulting salt would dissolve in the water phase, forming an emulsion and drastically reducing the isolated yield.
Crystallization: A white to off-white precipitate will form immediately. Allow the suspension to stir at 0°C for 1 hour to ensure complete crystallization.
Isolation: Filter the precipitate rapidly using a Büchner funnel. Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 30 mL) to remove any unreacted organic impurities.
Drying: Dry the solid under high vacuum at 40°C for 4 hours to yield 2-(Cyclopentyloxy)aniline hydrochloride as a fine white powder[7].
References
Genprice. "2-(cyclopentyloxy) aniline hydrochloride." Genprice Laboratory Reagents. Available at: [Link]
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 6485398, 2-(Cyclopentyloxy)aniline." PubChem. Available at: [Link]
Application Note: High-Resolution Mass Spectrometry for the Characterization of 2-(Cyclopentyloxy)aniline Hydrochloride
Abstract This document provides a comprehensive guide and detailed protocol for the analysis of 2-(Cyclopentyloxy)aniline hydrochloride, a key intermediate in pharmaceutical synthesis, using Liquid Chromatography coupled...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide and detailed protocol for the analysis of 2-(Cyclopentyloxy)aniline hydrochloride, a key intermediate in pharmaceutical synthesis, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined herein are designed for researchers, analytical chemists, and drug development professionals requiring robust and reliable characterization of this compound. We will delve into the rationale behind method development, from sample preparation to instrument parameters, and provide a detailed interpretation of the resulting mass spectra, including a proposed fragmentation pathway. This application note emphasizes a scientifically-grounded approach to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative
2-(Cyclopentyloxy)aniline and its hydrochloride salt are emerging as important building blocks in the synthesis of novel therapeutic agents. The purity, identity, and stability of such intermediates are paramount to the success of a drug development pipeline, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) offers unparalleled sensitivity and specificity, making it an indispensable tool for the molecular-level characterization of these compounds.[1][2]
This guide focuses on the application of Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), a soft ionization technique ideal for the analysis of non-volatile and thermally labile molecules like 2-(Cyclopentyloxy)aniline hydrochloride.[3] The protocol is designed to provide not only accurate mass determination for identity confirmation but also structural elucidation through controlled fragmentation, ensuring a high degree of confidence in the analytical results.
As a hydrochloride salt, the compound is expected to be readily soluble in polar solvents such as methanol, acetonitrile, and water.[5][6] In solution, it will exist as the protonated anilinium cation and a chloride anion. For the purpose of mass spectrometry in positive ion mode, our target will be the protonated free base, [C₁₁H₁₅NO + H]⁺.
Conceptual Framework: The LC-MS/MS Approach
The selection of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a deliberate choice driven by the analyte's properties. Most pharmaceutical compounds are non-volatile, making LC the preferred separation technique over Gas Chromatography (GC).[7]
Liquid Chromatography (LC): Provides the initial separation of the analyte from impurities and the sample matrix. A reversed-phase C18 column is chosen for its excellent retention of moderately non-polar aromatic compounds.
Electrospray Ionization (ESI): A soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[3] This is crucial for preserving the molecular ion, allowing for accurate molecular weight determination. For anilines, positive ion mode ESI is highly effective as the amino group is readily protonated, especially in an acidic mobile phase.[1]
Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis and is essential for unambiguous structural confirmation.[8][9] The protonated molecule ([M+H]⁺) is first isolated (MS1), then subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are analyzed (MS2). This fragmentation pattern serves as a unique "fingerprint" for the molecule.
The overall analytical workflow is designed to be a self-validating system, where chromatographic retention time, precursor ion mass, and fragment ion masses all converge to confirm the identity of 2-(Cyclopentyloxy)aniline.
Caption: Experimental workflow from sample preparation to data analysis.
Detailed Experimental Protocols
Part A: Reagent and Sample Preparation
Objective: To prepare a clean, particle-free sample solution at a concentration suitable for LC-MS analysis.
Materials:
2-(Cyclopentyloxy)aniline hydrochloride standard
LC-MS grade Acetonitrile (ACN)
LC-MS grade Water
LC-MS grade Formic Acid (FA)
2 mL autosampler vials with septa
0.22 µm syringe filters (PTFE or other compatible material)
Protocol:
Prepare Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 2-(Cyclopentyloxy)aniline hydrochloride and transfer it to a 1.5 mL microcentrifuge tube. Add 1.0 mL of a 50:50 (v/v) mixture of Acetonitrile and Water.
Dissolution: Vortex the tube for 30 seconds, then sonicate for 5 minutes to ensure complete dissolution.
Prepare Working Solution (~1 µg/mL): Perform a 1:1000 dilution of the stock solution. For example, transfer 10 µL of the stock solution into 990 µL of 50:50 ACN:H₂O to make a 10 µg/mL intermediate solution. Then, transfer 100 µL of the intermediate solution into 900 µL of the same solvent to achieve a final concentration of 1 µg/mL.
Filtration: Draw the final working solution into a syringe and pass it through a 0.22 µm syringe filter into a clean autosampler vial.[10] This step is critical to remove any particulates that could block the LC system.[11]
Blank Preparation: Prepare a blank sample using the same solvent (50:50 ACN:H₂O) and filter it in the same manner. This is used to identify background noise and carryover.
Part B: Liquid Chromatography (LC) Method
Rationale: A gradient elution method using a C18 column provides a good balance of retention for the aromatic aniline moiety while ensuring a reasonable analysis time. The addition of 0.1% formic acid to the mobile phase acidifies the solution, promoting the protonation of the analyte's amino group, which is essential for efficient positive mode ESI.[1]
Parameter
Setting
Instrument
Standard HPLC or UHPLC System
Column
C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Flow Rate
0.3 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Gradient Program
Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Part C: Mass Spectrometry (MS) Method
Rationale: The parameters are optimized for the sensitive detection of the protonated molecule in the full scan (MS1) and the generation of informative fragment ions in the product ion scan (MS/MS).
Parameter
Setting
Instrument
Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode
Positive Electrospray Ionization (ESI+)
Capillary Voltage
3.5 kV
Source Temperature
150 °C
Desolvation Gas
Nitrogen
Desolvation Temp.
350 °C
Desolvation Gas Flow
800 L/hr
MS1 Scan Range
m/z 50 - 500
MS/MS Settings
Precursor Ion (m/z)
178.12
Collision Gas
Argon
Collision Energy
10-30 eV (Ramp)
MS2 Scan Range
m/z 40 - 180
Expected Results and Data Interpretation
Full Scan (MS1) Spectrum
In the full scan mode, the primary ion observed should correspond to the protonated molecule of the free base, [M+H]⁺.
Free Base (C₁₁H₁₅NO) Monoisotopic Mass: 177.1154 Da
A high-resolution mass spectrometer should detect this ion with a mass accuracy of <5 ppm. Minor adducts, such as the sodium adduct [M+Na]⁺ at m/z 200.1046, may also be present.[12]
Tandem Mass (MS/MS) Spectrum and Fragmentation Pathway
The MS/MS spectrum provides structural confirmation. By applying collision energy to the isolated precursor ion (m/z 178.12), we induce fragmentation at the molecule's weakest points. For 2-(Cyclopentyloxy)aniline, the ether linkage and the cyclopentyl ring are likely sites for fragmentation.
Proposed Fragmentation Pathway:
The protonated aniline (m/z 178.12) can undergo several key fragmentation reactions:
Neutral Loss of Cyclopentene: The most probable fragmentation pathway involves the loss of cyclopentene (C₅H₈, 68.06 Da) via a rearrangement, leading to the formation of a stable 2-aminophenol fragment ion.
Cleavage of the Cyclopentyl Ring: Fragmentation within the cyclopentyl ring itself can occur, leading to smaller neutral losses.
Loss of Ammonia: A characteristic fragmentation of anilines is the neutral loss of ammonia (NH₃, 17.03 Da) from the protonated amino group, though this is often less favorable than cleavages at other sites.[13]
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of 2-(Cyclopentyloxy)aniline.
Summary of Expected Fragment Ions:
m/z (Calculated)
Proposed Formula
Proposed Identity
110.0601
[C₆H₈NO]⁺
Protonated 2-aminophenol (from loss of cyclopentene)
94.0651
[C₆H₈N]⁺
Protonated aniline (from cleavage and rearrangement)
77.0386
[C₆H₅]⁺
Benzenium ion (from loss of NH₃ from protonated aniline)
The presence of these specific fragments, particularly the intense signal at m/z 110.06, provides very strong evidence for the structure of the parent compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and highly specific protocol for the identification and structural confirmation of 2-(Cyclopentyloxy)aniline hydrochloride. The combination of chromatographic separation, accurate mass measurement of the precursor ion, and characteristic MS/MS fragmentation patterns creates a robust analytical workflow suitable for quality control and research environments in the pharmaceutical industry. This method ensures high confidence in the identity and integrity of this critical synthetic intermediate.
References
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. Retrieved from [Link]
Venhuis, B. J., & de Kaste, D. (2012). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1974), 4048–4063. Available from: [Link]
University of Oxford. (n.d.). Sample Preparation and Submission Guidelines. Mass Spectrometry Facility. Retrieved from [Link]
Zienicke, K., et al. (2012). Electrochemical oxidation and protein adduct formation of aniline: a liquid chromatography/mass spectrometry study. Analytical and Bioanalytical Chemistry, 403(7), 1989-2000. Available from: [Link]
Royal Society of Chemistry. (2022). Separation, identification, and conformation of cyclic and tadpole macromolecules via UPLC-MS/MS. Analyst, 147(9), 1915-1922. Available from: [Link]
ResearchGate. (n.d.). ESI response of aniline and 4-aminopyridine in presence of different, pH-modifying electrolytes. ResearchGate. Retrieved from [Link]
Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. Available from: [Link]
Chen, H., et al. (2019). Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry. Scientific Reports, 9(1), 19279. Available from: [Link]
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]
ResearchGate. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. Retrieved from [Link]
PubChemLite. (n.d.). 2-(cyclopentyloxy)aniline hydrochloride (C11H15NO). PubChemLite. Retrieved from [Link]
Royal Society of Chemistry. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). Analyst, 148(1), 114-122. Available from: [Link]
Royal Society of Chemistry. (2024). Fragmentation dynamics of the doubly charged aniline: the source of kinetically excited CnH3+ ions. Physical Chemistry Chemical Physics, 26(21), 17745-17757. Available from: [Link]
ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. ResearchGate. Retrieved from [Link]
Gerardi, A., et al. (2014). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. Available from: [Link]
Herbinet, O., et al. (2011). Mass Spectra of Cyclic Ethers Formed in the Low-Temperature Oxidation of a Series of N-Alkanes. Fuel, 90(2), 528–535. Available from: [Link]
National Center for Biotechnology Information. (n.d.). 2-(Cyclopentyloxy)aniline. PubChem. Retrieved from [Link]
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Retrieved from [Link]
ResearchGate. (n.d.). REMPI-TOF mass spectra for aniline recorded at a 293.859 nm, resonant.... ResearchGate. Retrieved from [Link]
The Rotavera Group. (2020). IJMS (EI-MS, Cyclic Ethers)-2020. The Rotavera Group. Retrieved from [Link]
Wikipedia. (n.d.). Tandem mass spectrometry. Wikipedia. Retrieved from [Link]
Le, P. V., et al. (2014). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Marine drugs, 12(9), 4913–4944. Available from: [Link]
Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358. Available from: [https://sphinxsai.com/2009/pharm/chemtech/pt=57, (1354-1358).pdf]([Link], (1354-1358).pdf)
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Protocol for recrystallizing aniline hydrochloride salts
Application Note: Thermodynamic Recrystallization and Purification of Aniline Hydrochloride Salts Executive Summary & Mechanistic Rationale Aniline hydrochloride ( C6H5NH3+Cl− ) is a foundational building block in pha...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Thermodynamic Recrystallization and Purification of Aniline Hydrochloride Salts
Executive Summary & Mechanistic Rationale
Aniline hydrochloride (
C6H5NH3+Cl−
) is a foundational building block in pharmaceutical synthesis, dye manufacturing, and advanced materials science. However, the electron-rich nature of the aniline aromatic ring makes it highly susceptible to atmospheric oxidation. This degradation generates highly conjugated quinoid impurities and polymeric byproducts, which manifest as a dark brown or purple discoloration in the crude salt[1],[2].
This application note details a self-validating, thermodynamically driven recrystallization protocol designed to isolate pure, colorless aniline hydrochloride crystals. By leveraging the temperature-dependent solubility of the salt in hydroalcoholic solvent systems and the adsorptive properties of activated carbon, researchers can achieve high-purity recovery while systematically excluding steric and electronic impurities[3],[2].
Thermodynamic Solvent Selection
The efficacy of any recrystallization protocol is dictated by the steepness of the compound's solubility curve in a given solvent. An ideal solvent dissolves the target compound completely at its boiling point but sparingly at lower temperatures[1].
Aqueous Systems: Aniline hydrochloride is highly soluble in water[3]. However, its solubility remains excessively high even at 4°C, leading to unacceptable product loss in the mother liquor.
Alcoholic Systems: The solubility of aniline hydrochloride decreases sharply as the concentration of ethanol increases, particularly when the ethanol mass fraction exceeds 20-30%[4],[5].
The Optimal Matrix (95% Ethanol): A 95% ethanol solution provides the perfect dielectric balance. The 5% water content ensures rapid dissolution of the highly polar hydrochloride salt at 78°C, while the 95% ethanol matrix forces rapid supersaturation and precipitation as the temperature drops to 25°C and below[4],[6].
Table 1: Physicochemical Solubility Profile for Solvent Selection
Solvent System
Temp (°C)
Solubility Profile
Recrystallization Suitability
Mechanistic Rationale
100% Water
4 - 100
Extremely High
Poor
High cold solubility leads to massive product loss in the mother liquor.
Absolute Ethanol
4 - 78
Low to Moderate
Fair
May not fully dissolve highly polar impurities; lower overall saturation capacity.
95% Ethanol (aq)
4 - 78
Low (4°C) to High (78°C)
Excellent
Optimal dielectric constant provides the steepest temperature-dependent solubility curve.
Self-Validating Experimental Protocol
Expertise & Experience Note: Do not rush the cooling phase. Rapid thermal crashing leads to occlusion, where the rapidly forming crystal lattice traps solvent and impurities within its matrix. Controlled cooling ensures thermodynamic exclusion.
Materials Required:
Crude aniline hydrochloride
95% Ethanol (Recrystallization solvent)
Absolute Ethanol (Ice-cold, for washing)
Activated carbon (Decolorizing charcoal)
Büchner funnel, filter flask, and vacuum apparatus
Step-by-Step Workflow:
Saturation & Dissolution: Weigh the crude aniline hydrochloride and transfer it to an Erlenmeyer flask. Add a minimal volume of boiling 95% ethanol dropwise while swirling until the solid is completely dissolved[2].
Causality: Using the absolute minimum volume of boiling solvent guarantees that the solution is fully saturated. Excess solvent will drastically reduce the final yield.
Decolorization: Remove the flask from the heat source. Once boiling has ceased, add 1-2% (w/w) activated carbon to the solution[1].
Causality: Adding carbon to a boiling solution provides nucleation sites that cause violent, explosive boiling (bumping). The porous carbon matrix adsorbs the large, planar, highly conjugated colored impurities[2].
Hot Filtration: Reheat the suspension to a gentle boil for 2-3 minutes. Rapidly filter the hot mixture through a pre-warmed fluted filter paper or a heated Büchner funnel[2].
Validation Checkpoint 1: The resulting filtrate must be completely clear and colorless. If a yellow or brown tint persists, the carbon treatment must be repeated.
Causality: Pre-warming the glassware prevents the saturated solution from cooling upon contact, which would cause premature crystallization and product occlusion in the funnel stem.
Thermodynamic Crystallization: Cover the flask containing the hot filtrate and allow it to cool undisturbed to room temperature (approx. 20-25°C). Once it reaches room temperature, transfer the flask to an ice-water bath (0-4°C) for 30 minutes[2],[6].
Causality: Slow, undisturbed cooling allows the molecules to arrange into a highly ordered, stable crystal lattice. Impurities, lacking the exact steric and electronic geometry of aniline hydrochloride, are thermodynamically excluded into the mother liquor.
Isolation & Washing: Collect the purified crystals via vacuum filtration using a Büchner funnel. Break the vacuum, cover the crystal cake with a minimal volume of ice-cold absolute ethanol, and reapply the vacuum to pull the wash through[1],[6].
Validation Checkpoint 2: The cold wash removes residual impurity-laden mother liquor. Absolute ethanol is used instead of 95% ethanol for the wash to minimize the dissolution of the purified crystals.
Drying: Transfer the crystals to a watch glass and dry in a vacuum oven at 40°C until a constant weight is achieved[1].
Process Visualizations
Caption: Workflow for the purification of aniline hydrochloride via solvent recrystallization.
Caption: Thermodynamic mechanism of impurity exclusion during controlled crystal lattice formation.
Troubleshooting & Optimization
Oiling Out: If the compound separates as an oil rather than forming crystals, the solution may be supersaturated at a temperature above the compound's melting point. Solution: Reheat until the oil dissolves, add slightly more 95% ethanol, and cool much more slowly. Adding a seed crystal can also bypass the oiling phase.
Incomplete Crystallization: If no crystals form upon cooling, the solution is too dilute[1]. Solution: Boil off excess solvent in a fume hood to concentrate the solution, then repeat the cooling process. Scratching the inside of the flask with a glass rod can also induce primary nucleation by creating microscopic glass shards that act as seed points.
References
Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems
Source: Journal of Chemical & Engineering Data, ACS Publications
URL:[Link]
Acetylation of Aniline (Experiment)
Source: Chemistry LibreTexts
URL:[Link]
Optimization of reaction conditions for aniline derivatives
Aniline Derivatives Synthesis: A Technical Support Center Welcome to the Technical Support Center for the Optimization of Reaction Conditions for Aniline Derivatives. As a Senior Application Scientist, I've designed this...
Author: BenchChem Technical Support Team. Date: March 2026
Aniline Derivatives Synthesis: A Technical Support Center
Welcome to the Technical Support Center for the Optimization of Reaction Conditions for Aniline Derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges researchers, scientists, and drug development professionals face at the bench. This resource is built on a foundation of mechanistic understanding and field-proven insights to help you troubleshoot difficult reactions and optimize your synthetic routes.
Troubleshooting Guides: From Problem to Solution
This section addresses common experimental failures in a direct question-and-answer format, focusing on root causes and actionable solutions.
Issue 1: Low Yield or Stalled Buchwald-Hartwig Amination
Symptom: My C-N cross-coupling reaction has stalled. Analysis by TLC or LC-MS shows a large amount of unreacted aryl halide and/or the formation of a black precipitate (palladium black).
Root Cause Analysis: Low yields in Buchwald-Hartwig aminations often point to catalyst deactivation or suboptimal reaction parameters. The active Pd(0) catalyst is sensitive to oxygen and protic impurities, which can lead to its oxidation and precipitation as inactive palladium black.[1] Additionally, the choice of ligand, base, and solvent is critical and highly substrate-dependent.[1][2]
Troubleshooting Steps:
Verify an Inert Atmosphere: The primary culprit is often oxygen, which deactivates the Pd(0) catalyst.[1] Ensure that all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. Assemble your reaction under a positive pressure of inert gas.
Use High-Purity Reagents: Water and other protic impurities can lead to catalyst decomposition.[1] Use anhydrous solvents and ensure your amine and aryl halide are pure and dry. Aniline itself is hygroscopic and prone to oxidation, so it's best to purify it by distillation or column chromatography before use if it appears discolored.[3][4]
Optimize Ligand and Base: The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. For challenging substrates, especially aryl chlorides, bulky, electron-rich phosphine ligands are often required.[2][5] The base is not just a proton scavenger; it influences the rate-determining step. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) often give high reaction rates, but for substrates with base-sensitive groups (e.g., esters), weaker bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are necessary, though they may require higher temperatures.[2]
Consider a Pre-catalyst: Instead of generating the active catalyst in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃), using a well-defined palladium pre-catalyst can lead to more consistent and reproducible results.[1][2] Pre-catalysts are generally more stable and ensure more reliable generation of the active Pd(0) species.
Issue 2: Product Discoloration (Yellow, Brown, or Black Tinge)
Symptom: My isolated aniline derivative is not colorless as expected, but has a distinct yellow, brown, or even dark tint.
Root Cause Analysis: Anilines are highly susceptible to aerial oxidation. This process, often accelerated by light and trace metal impurities, leads to the formation of highly colored impurities, including quinones, azobenzenes, and polymeric materials sometimes referred to as "aniline black".[3][6]
Troubleshooting Steps:
Purify Starting Materials: The discoloration may originate from the starting aniline. Purify the aniline immediately before use by distillation under reduced pressure or by passing it through a short plug of silica or alumina.[3]
Maintain an Inert Atmosphere: During the reaction, minimize the headspace in your reaction flask and ensure it is kept under a positive pressure of nitrogen or argon to prevent oxygen ingress.
Purification and Storage: The colored impurities can often be removed by column chromatography or by treating a solution of the product with activated charcoal.[6] For storage, keep the purified aniline derivative under an inert atmosphere, protected from light, in a cool, dark place. Amber vials are highly recommended.
Issue 3: Formation of Side Products
Symptom: My reaction mixture is complex, showing multiple spots on TLC, indicating the formation of significant side products.
Root Cause Analysis: Side product formation depends on the reaction type. Common issues include over-alkylation, formation of intermediates in nitro reductions, and hydrodehalogenation in cross-coupling reactions.
Troubleshooting Steps:
For N-Alkylation Reactions (Over-alkylation): The mono-N-alkylated product is often more nucleophilic than the starting aniline, leading to a second alkylation to form the N,N-dialkylated byproduct.[3]
Solution: Use a large excess of the aniline relative to the alkylating agent to statistically favor the mono-alkylation.[3] Running the reaction at a lower temperature can also improve selectivity.[3]
For Reduction of Nitroaromatics (Azoxy/Azo Compounds): During the reduction of a nitro group to an amine, intermediate species like nitrosobenzene and phenylhydroxylamine can form.[3][7] Under conditions of incomplete reduction, these intermediates can condense to form azoxybenzene and azobenzene impurities.[3]
Solution: Ensure the reducing agent is sufficiently active and used in the correct stoichiometry. Monitor the reaction by TLC until the starting material is fully consumed. Using robust reducing systems like Sn/HCl, Fe/HCl, or catalytic hydrogenation with careful monitoring can drive the reaction to completion.[3]
For Buchwald-Hartwig Amination (Hydrodehalogenation): A common side reaction is the reduction of the aryl halide to the corresponding arene. This occurs when β-hydride elimination competes with the desired reductive elimination step.[2]
Solution: Using a more sterically hindered ligand can accelerate reductive elimination relative to β-hydride elimination. Lowering the reaction temperature may also disfavor this side reaction.[2]
Frequently Asked Questions (FAQs)
Q1: Why doesn't my aniline undergo Friedel-Crafts alkylation or acylation?
A1: This is a classic issue. Aniline is a Lewis base due to the lone pair on the nitrogen atom. It reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction. This forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards electrophilic substitution.[8] To overcome this, the amino group must be protected, typically via acetylation. The resulting acetanilide is less basic and the amide group is still an ortho-, para-director, allowing the Friedel-Crafts reaction to proceed. The protecting group can then be removed by hydrolysis.[8][9]
Q2: My direct nitration of aniline resulted in a complex mixture and significant charring. What went wrong?
A2: Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids is problematic for two reasons. First, the amino group is highly activating and susceptible to oxidation by nitric acid, leading to the formation of tar-like byproducts.[8][10] Second, the strongly acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director.[9] Consequently, the reaction yields a mixture of ortho-, meta-, and para-nitroanilines, along with oxidation products. The standard solution is to protect the amino group as an acetanilide before nitration to control the reaction and selectively obtain the para-product.[8]
Q3: How do I choose the correct base for a Buchwald-Hartwig amination?
A3: The choice of base is a critical parameter that must be tailored to your substrate. A summary of common bases is provided in the table below.
Base
pKa (Conjugate Acid)
Common Use & Characteristics
Compatibility Issues
Sodium tert-butoxide (NaOtBu)
~19
Strong, non-nucleophilic base. Often leads to high reaction rates. Very common choice.[2]
Not compatible with base-sensitive functional groups like esters or nitro groups.[2]
Lithium bis(trimethylsilyl)amide (LHMDS)
~26
Very strong, non-nucleophilic base. Useful in challenging couplings.
Can be too reactive for some substrates; sensitive to moisture.
Cesium Carbonate (Cs₂CO₃)
~10.3 (for HCO₃⁻)
Weaker, non-nucleophilic base. Good for substrates with base-sensitive functional groups.[2]
Reactions may require higher temperatures or longer times.
Potassium Phosphate (K₃PO₄)
~12.3 (for HPO₄²⁻)
A moderately weak base, often used with sensitive substrates.
Slower reaction rates compared to alkoxides are common.
Q4: My aniline derivative is streaking badly during column chromatography on silica gel. How can I get clean separation?
A4: This is a very common problem known as "tailing". Aniline derivatives are basic, and they interact strongly with the acidic silanol (Si-O-H) groups on the surface of silica gel.[11] This strong, sometimes irreversible, binding causes the compound to elute slowly and unevenly, resulting in broad, tailing peaks.
Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or pyridine to the mobile phase will neutralize the acidic sites on the silica gel, leading to sharp, symmetrical peaks and much-improved separation.[6][11] Always perform a TLC with the modified eluent first to confirm the improved behavior.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a typical setup for a C-N cross-coupling reaction.
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the palladium pre-catalyst (0.01-0.05 mmol), the phosphine ligand (if not using a pre-catalyst), and the base (1.2-2.0 mmol).
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.[1]
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene, dioxane, THF) via syringe. Then, add the aniline derivative (1.1-1.5 mmol) via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.[7]
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove the palladium catalyst residues.[1]
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Protection of Aniline by Acetylation
This protocol converts a reactive primary or secondary aniline into a more stable acetanilide.
Dissolve Aniline: In a round-bottom flask, dissolve the aniline derivative (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF).
Add Base: Add a base such as triethylamine (1.5 equiv) or pyridine (1.5 equiv) to the solution and cool the flask in an ice bath (0 °C).
Add Acetylating Agent: Slowly add acetyl chloride (1.2 equiv) or acetic anhydride (1.2 equiv) dropwise to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting aniline is consumed.
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetanilide, which can be further purified by recrystallization or column chromatography if necessary.
Visualizations
References
Allen, C. Anilines: Reactions, Reaction Mechanisms and FAQs. Vertex AI Search.
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025). Common side reactions in the synthesis of Aniline, 5-tert-pentyl-2-phenoxy-.
Chemistry Steps. (2024, January 12). Reactions of Aniline.
Wikipedia. Aniline.
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025). Purification challenges of N-Allyl-3-(trifluoromethyl)
BenchChem. (2025). optimization of reaction conditions for aniline synthesis.
Britannica. (2026, February 19). Aniline.
Organic Chemistry Portal.
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases. MIT Open Access Articles.
Wiley Analytical Science. (2019, July 9).
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024, July 5). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
Wolfe, J. P., & Buchwald, S. L. (2000, February 2).
Reddit. (2018, September 6).
GeeksforGeeks. (2025, July 23).
Dorel, R., & Echavarren, A. M. (2017). Palladium‐Catalyzed para‐C−H Arylation of Anilines with Aromatic Halides.
ResearchGate. (2022).
Organic Letters. (2025, May 28). Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.
Reddit. (2014, May 26). Purify and dry aniline? r/chemistry.
Wordpress.
Comptes Rendus de l'Académie des Sciences. (2018, April 19). Solvent effects in the aza-Michael addition of anilines.
ResearchGate. (2014). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
ResearchGate. (2025). Optimization of reaction conditions for the synthesis of compounds 11-14.
ChemRxiv. (2024, December 18). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.
BCREC Journal. (2025, January 22).
Frontiers. (2019, April 23).
Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4).
Technical Support Center: Optimizing Catalyst Loading for Aniline Synthesis
Welcome to the Technical Support Center for catalytic hydrogenation workflows. The reduction of nitroarenes to anilines is a foundational transformation in pharmaceutical and fine chemical synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for catalytic hydrogenation workflows. The reduction of nitroarenes to anilines is a foundational transformation in pharmaceutical and fine chemical synthesis. However, achieving high selectivity requires precise control over reaction kinetics, thermodynamics, and mass transfer.
This guide provides authoritative troubleshooting strategies, focusing heavily on the causality behind catalyst loading optimization to prevent intermediate accumulation and product over-reduction.
Mechanistic Overview of Nitrobenzene Hydrogenation
To troubleshoot effectively, you must understand the stepwise reduction pathway. The catalytic hydrogenation of nitrobenzene over supported metal catalysts (e.g., Pd/C, Pt/C, or Ru) proceeds through a series of intermediates. The cleavage of the N–O bond in phenylhydroxylamine (PHA) is typically the rate-limiting step. If catalyst loading is excessive, the reaction does not stop at aniline; the aromatic ring undergoes kinetically slower, but thermodynamically favorable, over-reduction to cyclohexylamine [1][2].
Catalytic hydrogenation pathway of nitrobenzene to aniline and over-reduction to cyclohexylamine.
Troubleshooting & FAQs
Q1: My GC/HPLC analysis shows complete nitrobenzene conversion, but my aniline yield is low due to cyclohexylamine formation. Why?A: This is a classic symptom of excessive catalyst loading or prolonged residence time on the active metal sites. While palladium (Pd) and platinum (Pt) are highly active for nitro group reduction, an overabundance of active sites increases the local concentration of adsorbed hydrogen species. Once the aniline is formed, it remains adsorbed on the catalyst surface long enough for the aromatic ring to undergo over-hydrogenation to cyclohexylamine (CHA) or dicyclohexylamine (DICHA) [2].
Action: Reduce your catalyst loading by 30-50% or switch to a lower weight-percent supported catalyst (e.g., moving from 5 wt% Pd/C to 0.3 wt% Pd/Al₂O₃) to maximize aniline selectivity [2].
Q2: I am observing a buildup of phenylhydroxylamine (PHA) and azoxybenzene in my reaction mixture. How do I fix this?A: PHA accumulation indicates that the final N–O bond cleavage (PHA to aniline) is stalling. This is caused by insufficient catalyst loading or severe hydrogen mass-transfer limitations. Because PHA is thermodynamically unstable, it will rapidly undergo a condensation reaction with unreacted nitrosobenzene in the mixture to form azoxybenzene, a highly undesirable dimer [4].
Action: Increase the catalyst loading or increase the agitation rate to improve gas-liquid-solid mass transfer.
Q3: How does temperature interact with catalyst loading to affect my selectivity?A: Temperature and catalyst loading have a compounding effect on reaction kinetics. At elevated temperatures (≥100 °C), the activation energy barrier for aromatic ring reduction is more easily overcome. If you are operating at high temperatures (often necessary for industrial heat recovery), you must use a low-loading catalyst to prevent the "volcano effect" where aniline yield drops sharply due to rapid over-reduction [2].
Troubleshooting workflow for optimizing catalyst loading based on conversion and selectivity data.
Quantitative Data: Impact of Catalyst Loading
The following table synthesizes quantitative data demonstrating the critical relationship between catalyst loading, temperature, and product selectivity. Notice how higher loading at elevated temperatures drastically reduces aniline selectivity in favor of cyclohexylamine [2].
To find the optimal catalyst loading for your specific reactor setup, use this self-validating screening methodology. This protocol includes built-in physical and chemical checks to ensure the integrity of the data.
Materials: Nitrobenzene (0.1 M in ethanol), 1% Pd/C catalyst, Hydrogen gas, internal standard (e.g., dodecane for GC).
Step 1: Preparation and Purging
Load 50 mL of the nitrobenzene solution into a 100 mL autoclave reactor.
Add the baseline catalyst loading (e.g., 2.0 mg of 1% Pd/C per mmol of substrate) [1].
Seal the reactor and purge with N₂ three times, followed by H₂ three times to remove all oxygen.
Validation Check: A failure to properly purge will result in the rapid formation of azoxybenzene (a bright yellow/orange color in the solution) due to oxygen-mediated coupling of intermediates.
Step 2: Reaction Initiation and Monitoring
Pressurize the reactor to 3 bar H₂ and heat to 30 °C.
Initiate stirring at 800 RPM to eliminate mass transfer resistance.
Monitor the volumetric hydrogen uptake.
Validation Check: The reaction should exhibit a rapid initial H₂ uptake (corresponding to the reduction of the nitro group to PHA), followed by a distinct, slower secondary uptake phase (cleavage of PHA to aniline). If the secondary phase is absent, your catalyst loading is too low to break the N–O bond.
Step 3: Sampling and Quenching
Withdraw 0.5 mL aliquots at 15, 30, 60, and 120 minutes.
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove the Pd/C catalyst.
Validation Check: If the filtered solution continues to change color over time, the catalyst was not fully removed, and "leached" homogeneous active species or uncatalyzed radical reactions are occurring.
Step 4: Analysis and Iteration
Analyze the aliquots via GC-FID.
If conversion is < 95% at 120 mins, increase catalyst loading by 50% in the next run.
If conversion is > 99% but cyclohexylamine is > 2%, decrease catalyst loading by 50% in the next run.
References
Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. PMC - National Institutes of Health (NIH). Available at:[Link]
A Novel Catalyst and the Catalytic Mechanism for Aqueous-Phase Reforming of Methanol Coupling with Nitrobenzene Hydrogenation to Aniline. ACS Publications. Available at: [Link]
Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. RSC Publishing. Available at: [Link]
Troubleshooting
Technical Support Center: Scaling Up the Synthesis of 2-(Cyclopentyloxy)aniline Hydrochloride
Introduction Welcome to the technical support guide for the synthesis of 2-(Cyclopentyloxy)aniline hydrochloride. This document is designed for researchers, chemists, and process development professionals engaged in scal...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the synthesis of 2-(Cyclopentyloxy)aniline hydrochloride. This document is designed for researchers, chemists, and process development professionals engaged in scaling up this valuable aniline derivative. 2-(Cyclopentyloxy)aniline is a key building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges during scale-up, including selectivity control, byproduct formation, and purification.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your process for robustness and efficiency. The primary synthetic route discussed is a Williamson ether synthesis, which requires careful management of the nucleophilicity of the 2-aminophenol starting material.
Synthesis Pathway Overview
The most reliable and scalable synthesis of 2-(Cyclopentyloxy)aniline involves a three-step sequence: (1) Protection of the highly nucleophilic amino group of 2-aminophenol, (2) O-alkylation via a Williamson ether synthesis, and (3) a one-pot deprotection and hydrochloride salt formation. This strategy prevents the common side reaction of N-alkylation, leading to higher purity and yield.[1]
Caption: Synthesis Pathway for 2-(Cyclopentyloxy)aniline Hydrochloride.
Experimental Protocols
The following protocols are designed for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls.
Protocol 1: Step 1 - Synthesis of N-Benzylidene-2-aminophenol (Protection)
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-aminophenol (1.0 eq) and methanol (approx. 3 mL per gram of 2-aminophenol).
Reagent Addition: Add benzaldehyde (1.0 eq) to the stirred solution. An exothermic reaction may be observed.
Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of the imine product is typically rapid.[1]
Isolation: Remove the methanol under reduced pressure using a rotary evaporator. The resulting crude N-benzylidene-2-aminophenol is often a solid or thick oil and can be used in the next step without further purification.[1]
Protocol 2: Step 2 - Synthesis of 2-(Cyclopentyloxy)-N-benzylideneaniline (O-Alkylation)
Setup: To a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add the crude N-benzylidene-2-aminophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone (approx. 10 mL per gram of imine).
Reagent Addition: Add cyclopentyl bromide (1.0-1.1 eq) to the stirred suspension.
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 18-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr) through a pad of Celite. Wash the filter cake with additional acetone.
Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-(cyclopentyloxy)-N-benzylideneaniline, which can be carried forward directly.
Protocol 3: Step 3 - Synthesis of 2-(Cyclopentyloxy)aniline Hydrochloride (Deprotection & Salt Formation)
Setup: Transfer the crude product from Step 2 to a suitable flask with vigorous stirring.
Hydrolysis: Add 1N hydrochloric acid (HCl, approx. 10 mL per gram of crude material).
Reaction: Stir the two-phase mixture vigorously at room temperature for 1-2 hours. The hydrolysis of the imine is indicated by the formation of a precipitate (the hydrochloride salt) and the smell of benzaldehyde.
Isolation: Collect the solid product by vacuum filtration.
Purification: Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove the benzaldehyde byproduct.
Drying: Dry the resulting white to off-white solid under vacuum to yield 2-(cyclopentyloxy)aniline hydrochloride. For higher purity, recrystallization from an ethanol/ether mixture can be performed.
Quantitative Data Summary
Parameter
Step 1: Protection
Step 2: O-Alkylation
Step 3: Deprotection/Salt Formation
Primary Reactant
2-Aminophenol
N-Benzylidene-2-aminophenol
2-(Cyclopentyloxy)-N-benzylideneaniline
Key Reagents
Benzaldehyde (1.0 eq)
Cyclopentyl Bromide (1.1 eq), K₂CO₃ (2.0 eq)
1N Hydrochloric Acid (excess)
Solvent
Methanol
Acetone
Water / Dichloromethane (optional)
Temperature
Room Temperature
Reflux (~56 °C)
Room Temperature
Typical Duration
1-2 hours
18-24 hours
1-2 hours
Expected Yield
>95% (crude)
>90% (crude)
80-90% (after purification)
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of this synthesis in a question-and-answer format.
Issue 1: Low Yield or Incomplete Conversion
Q: My O-alkylation reaction (Step 2) stalls and TLC shows significant starting material even after 24 hours. What's wrong?
A: This is a frequent scale-up challenge. Several factors could be at play:
Insufficient Base or Poor Quality: On a larger scale, ensure the potassium carbonate is finely powdered and thoroughly dried before use. Clumped or hydrated base will have poor surface area and reactivity. Using 2.0-2.5 equivalents is recommended.
Non-Anhydrous Conditions: Water in the reaction mixture can hydrolyze the cyclopentyl bromide and deactivate the phenoxide intermediate. Ensure your acetone is anhydrous and the reaction is protected from atmospheric moisture with a nitrogen blanket or drying tube.
Poor Mixing: As scale increases, inadequate agitation can lead to poor contact between the solid base and the dissolved reactants. Ensure your stirring is vigorous enough to maintain a well-mixed suspension.
Reaction Temperature: Ensure a consistent reflux is maintained. A temperature drop can significantly slow down the reaction rate.[2]
Issue 2: Formation of Significant Byproducts
Q: My crude product shows multiple spots on TLC. I suspect I'm getting N-alkylation or elimination byproducts. How can I confirm and prevent this?
A: Byproduct formation is the primary challenge to achieving high purity.
N-Alkylation: If the initial protection step is incomplete or skipped, the amino group of 2-aminophenol will compete with the hydroxyl group, leading to N-cyclopentyl and N,O-dicyclopentyl impurities.[3] The use of the N-benzylidene protecting group is the most effective way to prevent this.[1] Confirm its presence by ¹H NMR (a new peak around 8-9 ppm for the imine proton).
Elimination (Cyclopentene Formation): Cyclopentyl bromide can undergo E2 elimination to form cyclopentene, especially with strong bases or at high temperatures.[2][4]
Cause: Using a base that is too strong (e.g., sodium ethoxide) will favor elimination.[4] Potassium carbonate is a milder base, which is why it's preferred.
Solution: Stick with K₂CO₃ or another mild inorganic base. Avoid excessive temperatures; a gentle reflux is sufficient.
Caption: Troubleshooting flowchart for common synthesis issues.
Issue 3: Purification and Product Appearance
Q: My final hydrochloride salt is a sticky, off-white solid that is difficult to handle. How can I improve its physical properties and color?
A: The physical form and color are critical quality attributes, especially in a drug development setting.
Stickiness/Oily Nature: This is often due to trapped solvents or impurities. Ensure the product is washed thoroughly with a non-polar solvent like ether after filtration to remove benzaldehyde. Drying under high vacuum, potentially with gentle heating (e.g., 40-50 °C), is crucial.
Discoloration (Off-White, Yellow, or Green): Anilines and their salts are notoriously prone to air oxidation, which forms highly colored impurities.[3][5]
Prevention: Perform the deprotection and filtration steps relatively quickly to minimize air exposure. When handling the free base (if isolated), always do so under an inert atmosphere (Nitrogen or Argon).[3]
Remediation: If the final salt is discolored, recrystallization is the best option. A solvent system like isopropanol/ether or ethanol/heptane often works well. Dissolve the salt in the minimum amount of hot alcohol and slowly add the non-polar solvent until turbidity is observed, then allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis?A: Safety must be the top priority.
2-Aminophenol: This compound is harmful if swallowed or inhaled and is a suspected mutagen.[6][7][8] Always handle it in a well-ventilated fume hood while wearing appropriate PPE, including gloves, safety glasses, and a lab coat.[8][9]
Cyclopentyl Bromide: This is a flammable liquid.[10] Keep it away from ignition sources and use in a fume hood.
Pressure: Never heat a sealed system. Ensure any vessel being heated to reflux is open to the atmosphere via a condenser.
Q2: Can I skip the amine protection step to make the process shorter?A: While it is possible to attempt a direct, one-pot O-alkylation, it is not recommended for achieving high purity on a larger scale. The nucleophilicity of the amine and hydroxyl groups in 2-aminophenol are similar enough that a competitive mixture of N-alkylated, O-alkylated, and N,O-dialkylated products is highly likely, creating a very difficult purification challenge. The protection/deprotection sequence adds two steps but ultimately saves time and resources by avoiding complex purifications.[1][3]
Q3: How can I effectively monitor the reaction progress during scale-up?A: Thin Layer Chromatography (TLC) is the most common and effective method.
System: A good starting eluent system is 9:1 Hexanes:Ethyl Acetate.
Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be helpful.
Interpretation: The starting N-benzylidene-2-aminophenol will be more polar (lower Rf) than the O-alkylated product. The reaction is complete when the starting material spot is no longer visible.
Q4: What is the best method for forming the hydrochloride salt on a large scale?A: The one-pot hydrolysis/precipitation described in Protocol 3 is efficient. An alternative, if you first isolate the free base 2-(cyclopentyloxy)aniline, is to dissolve it in a suitable solvent like isopropanol or diethyl ether and then add a calculated amount of concentrated HCl or a solution of HCl in isopropanol. The salt will precipitate and can be collected by filtration. This method offers more control over the final salt stoichiometry and crystalline form.
References
BenchChem. (2025). Technical Support Center: Synthesis of Aniline Derivatives.
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)aniline.
Wikipedia. (n.d.). Williamson ether synthesis.
BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
ChemTalk. (2022). Williamson Ether Synthesis.
Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Aminophenol.
Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclopentyl bromide.
Sciencemadness.org. (2023). Purification of Aniline Hydrochloride.
Santa Cruz Biotechnology. (n.d.). 2-Aminophenol Material Safety Data Sheet.
BIOCHEM CHEMOPHARMA. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL.
Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol.
Addressing low conversion rates in C-N cross-coupling reactions
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for palladium-catalyzed C-N cross-coupling reactions. As a Senior Application Scientist, I've seen...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for palladium-catalyzed C-N cross-coupling reactions. As a Senior Application Scientist, I've seen firsthand how these powerful transformations, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of molecules critical to pharmaceutical and materials science.[1][2][3] I also understand that achieving high conversion rates can be a significant challenge, where seemingly minor variables can lead to stalled reactions or undesirable side products.
This guide is designed to move beyond simple checklists. It provides a logical framework for troubleshooting, grounded in mechanistic principles, to help you diagnose issues and rationally design solutions for your specific system.
Section 1: The Troubleshooting Workflow - A Logical Approach
When a C-N coupling reaction delivers low conversion, the temptation is to immediately screen a wide array of new ligands or conditions. However, a more systematic approach is often more efficient. Before embarking on extensive optimization, it's crucial to rule out fundamental experimental flaws. The following workflow provides a structured path from basic checks to advanced optimization.
Caption: A systematic workflow for troubleshooting low conversion in C-N cross-coupling reactions.
This section addresses the most common issues encountered in the lab. Each answer provides not only a solution but also an explanation of the underlying chemical principles.
Q1: My reaction shows very low conversion or has completely stalled. What are the first things I should check?
A1: Before investigating complex parameters like ligand choice, always verify the foundational setup. More than 50% of failed reactions can be traced back to basic experimental flaws.
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[4][5] The formation of palladium black is a common symptom of this issue.
Causality: Oxygen intercepts the active Pd(0) species, preventing it from entering the catalytic cycle through oxidative addition.
Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Use robust techniques like several vacuum-backfill cycles. All solvents must be rigorously degassed; freeze-pump-thaw is the gold standard, but sparging with an inert gas for 20-30 minutes is a viable alternative for many applications.[5]
Reagent Purity: Water and other protic impurities are notorious for deactivating the catalyst and hydrolyzing key reagents.[4]
Causality: Water can lead to the formation of palladium hydroxide species and contribute to catalyst agglomeration.[4] It can also consume the strong bases often required for the reaction.
Solution: Use anhydrous solvents. Ensure your amine and aryl halide are pure and dry. Liquid amines can often be purified by passing them through a short plug of activated alumina. Solid reagents should be dried under vacuum.
Reaction Temperature & Stirring:
Causality: Many C-N couplings require elevated temperatures (typically 80-110 °C) to drive the catalytic cycle, especially the reductive elimination step.[6] In reactions using heterogeneous inorganic bases (e.g., K₃PO₄, Cs₂CO₃), poor stirring can lead to mass transfer limitations, as the base settles at the bottom of the vessel.[6][7]
Solution: Verify your heating block or oil bath is at the correct temperature. Ensure vigorous stirring, especially for biphasic or suspension mixtures. For scale-up, consider mechanical stirring.
Q2: My reaction mixture turned black and stalled. What does this signify?
A2: The formation of a fine black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[4][5][8] The active, soluble catalyst has aggregated into an inactive, metallic form, effectively halting the reaction.
Primary Causes & Prevention:
Presence of Oxygen/Water: As discussed in Q1, this is the most common cause. Rigorous inerting and drying protocols are your best defense.[5]
Inappropriate Ligand or L:Pd Ratio: The ligand's role is to stabilize the palladium center.[4] If the ligand is too labile or used in an insufficient ratio, the "naked" palladium atoms can easily aggregate.
Solution: Employ bulky, electron-rich phosphine ligands, which are known to form more stable complexes.[1] For reactions starting with a Pd(II) source, using a slightly higher ligand-to-palladium ratio (e.g., 1.1:1 to 1.5:1) can sometimes improve catalyst stability.
High Temperatures: While heat is often necessary, excessively high temperatures can accelerate catalyst decomposition pathways.
Solution: Lower the reaction temperature and accept a potentially longer reaction time.[4] If a reaction requires very high heat to proceed, it's often a sign that the catalyst system itself is suboptimal for that specific transformation.
Q3: I suspect my catalyst/ligand system is suboptimal. How do I choose the right one?
A3: Ligand selection is arguably the most critical factor for a successful C-N coupling and is highly dependent on the substrates.[6][9] The evolution of Buchwald-Hartwig amination has been driven by ligand development.[1]
Understanding Ligand Generations:
First-Generation (e.g., P(o-tolyl)₃): Effective for secondary amines but generally poor for primary amines due to competing side reactions.[1]
Bidentate Ligands (e.g., BINAP, DPPF): Offered improved rates and yields, extending the scope to primary amines.[1]
Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., XPhos, RuPhos, BrettPhos): These are the modern standard. Their steric bulk favors the formation of a monoligated Pd(0) species, which dramatically accelerates both oxidative addition and reductive elimination, the key steps of the catalytic cycle.[1][7]
A Causality-Driven Selection Strategy:
For Primary Amines/Amides: These can be challenging. Ligands like BrettPhos are specifically designed to facilitate the coupling of primary amines and can offer selectivity over secondary amines.[9]
For Secondary Amines: Ligands like RuPhos are often a good starting point.[9]
For Electron-Poor or Heterocyclic Amines: These are often weak nucleophiles. A highly active catalyst system using a ligand like GPhos or tBuXPhos may be required.[7][10]
For Sterically Hindered Substrates: The steric bulk of ligands like XPhos is crucial for coupling hindered aryl halides or amines.
The Power of Pre-catalysts:
Why use them? Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be unreliable.[4][11] Well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) provide a more consistent and reproducible source of the active LPd(0) species upon activation with a base.[6] This eliminates a major source of variability in your reactions.
Substrate Challenge
Recommended Ligand Class
Example Ligands
Mechanistic Rationale
Primary Amines
Bulky Dialkylbiaryl Phosphine
BrettPhos, GPhos
Promotes fast reductive elimination, outcompeting side reactions.[1][9]
Secondary Amines
Bulky Dialkylbiaryl Phosphine
RuPhos, XPhos
Steric hindrance accelerates the catalytic cycle.[1][9]
Heterocyclic Amines
Electron-Rich, Bulky Ligands
GPhos, cataCXium® A
Resists deactivation by coordinating N-heterocycles.[10]
Sterically Hindered Ar-X
Very Bulky Ligands
XPhos, tBuXPhos
Facilitates oxidative addition of challenging electrophiles.[7]
Q4: How do I select the appropriate base? The choices seem overwhelming.
A4: The base plays a crucial role, primarily in deprotonating the amine (or the amine-palladium complex) to form the palladium-amido intermediate, which precedes reductive elimination.[12] The choice is a trade-off between reactivity and functional group tolerance.[6]
Pros: Highly effective and often provide the fastest reaction rates. They are the go-to for many standard couplings.[6]
Cons: Can be incompatible with base-sensitive functional groups like esters, nitriles, or enolizable ketones.[9] Their low solubility in common solvents like toluene can also be a factor.
Pros: Offer much broader functional group tolerance, making them essential for complex molecule synthesis.[6] Cesium carbonate (Cs₂CO₃) is often favored due to its better solubility in organic solvents compared to potassium salts.[6]
Cons: Reactions often require higher temperatures or longer reaction times compared to those using strong alkoxide bases.[6]
Soluble Organic Bases (e.g., DBU, MTBD):
Pros: Provide a homogeneous reaction medium, which can be advantageous in certain systems and for mechanistic studies.[13][14]
Cons: Can be problematic. Some organic bases can coordinate to the palladium center and act as inhibitors, especially at higher concentrations.[13][14][15] Their use is less common and requires careful optimization.
Recommendation: Start with a strong base like NaOtBu for simple systems. If your substrates possess sensitive functional groups, immediately switch to a weaker base like K₃PO₄ or Cs₂CO₃ and adjust the temperature upwards as needed.
Q5: I'm observing significant side-product formation, especially hydrodehalogenation. What causes this?
A5: Side products are often the result of competing reaction pathways that divert intermediates from the main catalytic cycle.
Hydrodehalogenation (Ar-X → Ar-H): This is one of the most common side reactions, where the aryl halide is reduced to the corresponding arene.[4]
Causality: It often arises from a competing β-hydride elimination pathway. If the palladium-amido intermediate contains an amine with a β-hydrogen, this hydrogen can be eliminated to form a palladium-hydride species (L-Pd-H) and an imine or enamine. This palladium-hydride can then reductively eliminate with the aryl group to form the Ar-H byproduct.[1][4]
Solutions:
Lower the Reaction Temperature: β-hydride elimination is often more kinetically facile at higher temperatures. Reducing the temperature can favor the desired reductive elimination pathway.[4]
Optimize the Ligand: Bulky, electron-donating ligands can increase the rate of reductive elimination relative to β-hydride elimination, thus improving product selectivity.[1] Screening ligands is a key strategy.
Homocoupling (Ar-X → Ar-Ar):
Causality: This typically results from the presence of oxygen, which can promote oxidative pathways leading to the coupling of two aryl halide molecules.[7]
Solution: Ensure a rigorously inert atmosphere as described in Q1.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Reaction Setup under Inert Atmosphere
This protocol ensures the exclusion of oxygen and moisture, which is critical for reproducibility.
Vessel Preparation: Oven-dry a screw-cap vial containing a magnetic stir bar and allow it to cool to room temperature in a desiccator.
Solid Reagents: In a glovebox or under a positive flow of inert gas, add the aryl halide (if solid), amine (if solid), base, and palladium pre-catalyst/ligand to the reaction vial.[5]
Seal and Purge: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox (if used) and connect it to a Schlenk line. Perform three vacuum-backfill cycles with argon or nitrogen to ensure a fully inert atmosphere.[5]
Liquid Reagents: Add the degassed solvent, followed by any liquid aryl halide or amine, via syringe through the septum.
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously for the desired time.
Monitoring: Track the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.
Workup: Once complete, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Proceed with standard aqueous workup and purification.[5]
Section 4: Understanding the "Why" - Mechanistic Insights
A deeper understanding of the catalytic cycle and potential failure modes allows for more rational troubleshooting.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a sequence of well-defined steps involving the palladium catalyst. The efficiency of each step is highly influenced by the choice of ligand, base, and solvent.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.[1][6][12]
Common Catalyst Deactivation Pathways
The active LPd(0) catalyst can be diverted from the productive cycle into inactive states, leading to low conversion.
Caption: Major pathways leading to the deactivation of the palladium catalyst.[8][10]
Purity Analysis of 2-(Cyclopentyloxy)aniline Hydrochloride: A Comparative Guide to HPLC vs. GC Methodologies
For pharmaceutical researchers and analytical scientists, establishing a robust purity profile for active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement. 2-(Cyclopentyloxy)...
Author: BenchChem Technical Support Team. Date: March 2026
For pharmaceutical researchers and analytical scientists, establishing a robust purity profile for active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement. 2-(Cyclopentyloxy)aniline hydrochloride (CAS: 1170461-50-3) is a key synthetic intermediate characterized by its bulky, hydrophobic cyclopentyloxy group and a polar, basic aniline core[].
Because it is synthesized and stored as a hydrochloride salt to enhance stability, selecting the correct analytical methodology requires a deep understanding of its physicochemical behavior in different phases. This guide provides an objective, data-backed comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, grounded in the latest ICH Q2(R2) validation standards[2] and USP <621> guidelines[3].
Physicochemical Profiling & Analytical Causality
The molecular structure of 2-(cyclopentyloxy)aniline (Free base MW: 177.24 g/mol ) contains a primary amine that readily forms a salt with hydrochloric acid[4]. This salt formation dictates the causality behind our instrumental choices:
The HPLC Advantage (Direct Analysis): Hydrochloride salts readily dissociate in aqueous mobile phases. By utilizing Reversed-Phase HPLC (RP-HPLC) with a strictly controlled acidic buffer, the analyte remains fully solvated and protonated, allowing for direct injection without sample loss.
The GC Challenge (Thermal Lability): Injecting an amine hydrochloride salt directly into a GC inlet (typically at 250°C) causes erratic thermal dissociation into the free amine and hydrogen chloride (HCl) gas. The liberated HCl degrades the polysiloxane stationary phase, creates active sites that cause severe peak tailing, and results in poor quantitative reproducibility[5]. Therefore, GC analysis strictly requires an alkaline liquid-liquid extraction (free-basing) prior to injection.
Caption: Causality of sample preparation pathways for 2-(Cyclopentyloxy)aniline HCl based on phase state.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating System Suitability Testing (SST) as mandated by USP <621>[3].
Protocol A: RP-HPLC-UV Method (The Gold Standard for Assay & Related Substances)
The basic aniline nitrogen (pKa ~4.6) can interact with acidic residual silanols on a silica-based C18 column, leading to peak tailing. We mitigate this by using a low-pH phosphate buffer to suppress secondary interactions.
Step-by-Step Methodology:
Mobile Phase Preparation:
Channel A: 10 mM Potassium dihydrogen phosphate (
KH2PO4
), adjusted to pH 3.0 with orthophosphoric acid. Filter through a 0.22 µm membrane.
Channel B: HPLC-grade Acetonitrile.
Sample Preparation: Accurately weigh 10.0 mg of 2-(Cyclopentyloxy)aniline hydrochloride. Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL solution.
Chromatographic Conditions:
Column: C18, 150 mm × 4.6 mm, 5 µm particle size.
Flow Rate: 1.0 mL/min.
Gradient Program: 0-5 min (20% B), 5-15 min (20%
→
80% B), 15-20 min (80% B), 20-25 min (20% B for re-equilibration).
Detection: UV at 230 nm (optimal for the aniline chromophore).
Injection Volume: 10 µL.
System Suitability (USP <621>): Inject the standard solution six times. The Relative Standard Deviation (%RSD) of the peak area must be
≤
2.0%. The USP tailing factor must be
≤
1.5.
Protocol B: GC-FID Method (Optimal for Volatile Impurities)
While HPLC is superior for the main assay, GC-FID is necessary if the synthetic route leaves behind volatile impurities (e.g., unreacted cyclopentanol or residual solvents) that lack strong UV chromophores.
Step-by-Step Methodology:
Free-Basing Extraction: Accurately weigh 50.0 mg of the sample into a centrifuge tube. Add 2.0 mL of HPLC-grade Water to dissolve the salt. Add 0.5 mL of 1M NaOH to shift the pH > 10, converting the salt to the free base.
Liquid-Liquid Extraction: Add 5.0 mL of Ethyl Acetate (containing 0.1 mg/mL of an internal standard, e.g., biphenyl). Vortex vigorously for 2 minutes. Centrifuge at 4000 rpm for 5 minutes to separate the layers[5].
Sample Recovery: Carefully transfer the upper organic layer (Ethyl Acetate) into a GC vial.
Chromatographic Conditions:
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m × 0.32 mm × 0.25 µm.
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
Inlet: 250°C, Split ratio 10:1.
Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
Detector: FID at 300°C.
Quantitative Data Comparison
The following table summarizes the performance of both methods evaluated against the ICH Q2(R2) guidelines for the validation of analytical procedures[2].
Validation Parameter (ICH Q2)
RP-HPLC-UV (Direct Salt Analysis)
GC-FID (Free-Base Extraction)
Analytical Implication
Specificity
Excellent for polar impurities and related degradation products.
Excellent for volatile precursors (e.g., cyclopentanol).
HPLC is preferred for overall API purity; GC for specific volatile targets.
Linearity Range
0.5 µg/mL to 1500 µg/mL
5.0 µg/mL to 500 µg/mL
HPLC offers a broader dynamic range due to direct dilution.
Correlation Coefficient (
R2
)
> 0.9995
> 0.9950
Both meet ICH Q2(R2) criteria, but HPLC shows superior linearity.
Limit of Detection (LOD)
0.05 µg/mL
1.0 µg/mL
HPLC is ~20x more sensitive for the core aniline chromophore.
Accuracy (Recovery %)
99.2% - 101.5%
88.5% - 94.0%
GC recovery is lower due to partitioning losses during the LLE free-basing step.
Precision (%RSD, n=6)
0.8%
3.5%
Direct HPLC injection eliminates extraction variance, yielding higher precision.
Decision Framework & Conclusion
For the routine purity analysis and assay of 2-(Cyclopentyloxy)aniline hydrochloride , RP-HPLC-UV is unequivocally the superior methodology . It allows for the direct analysis of the salt form, avoids the quantitative variances introduced by liquid-liquid extraction, and provides superior sensitivity and precision.
However, GC-FID remains an indispensable orthogonal technique specifically for the quantitation of volatile synthetic precursors or residual solvents that do not absorb UV light effectively.
Caption: Decision matrix for selecting the appropriate chromatographic technique based on analytical goals.
A Head-to-Head Comparison of Aniline Derivatives in Biological Assays: A Guide for Researchers
The aniline scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. The unique electronic and structural properties of the aniline ring...
Author: BenchChem Technical Support Team. Date: March 2026
The aniline scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. The unique electronic and structural properties of the aniline ring allow for extensive chemical modifications, leading to derivatives with potent biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1] This guide provides a comprehensive, head-to-head comparison of two prominent classes of aniline derivatives—2-Substituted Aniline Pyrimidines and 4-Anilinoquinazolines—in various biological assays. We will delve into their performance as anticancer agents and enzyme inhibitors, supported by experimental data, detailed methodologies, and mechanistic insights to inform and guide researchers in the field of drug discovery and development.
The Significance of Aniline Derivatives in Modern Drug Discovery
Aniline and its derivatives have been instrumental in the synthesis of a multitude of drugs, owing to their ability to be readily functionalized to achieve desired pharmacokinetic and pharmacodynamic properties.[1] However, the aniline moiety itself can be associated with metabolic liabilities, making the careful design and evaluation of its derivatives a critical aspect of drug development.[2] This guide focuses on two classes of aniline derivatives that have shown significant promise as targeted therapeutics:
2-Substituted Aniline Pyrimidines: This class of compounds has emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3][4]
4-Anilinoquinazolines: These derivatives are well-established as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), and have led to the development of successful anticancer drugs.[5][6]
By comparing these two classes, we aim to provide a clearer understanding of their respective strengths and potential applications, thereby aiding in the rational design of next-generation therapeutics.
Comparative Analysis of Biological Activity
This section presents a head-to-head comparison of the biological activities of representative 2-Substituted Aniline Pyrimidines and 4-Anilinoquinazolines. The data is summarized in tables for easy reference and interpretation.
Anticancer Activity: A Tale of Two Scaffolds
The anticancer potential of these aniline derivatives is typically evaluated through cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.[7]
Table 1: Comparative Cytotoxicity of Aniline Derivatives Against Various Cancer Cell Lines
Both classes of derivatives demonstrate significant anticancer activity across a range of cancer cell lines. The 4-anilinoquinazoline derivative, Compound 4a, exhibits particularly potent activity against the MDA-MB-231 breast cancer cell line.[9] The 2-substituted aniline pyrimidine, Compound 18c, shows broad-spectrum activity against liver, breast, and colon cancer cell lines.[8] The choice between these scaffolds may, therefore, depend on the specific cancer type being targeted.
The mechanism of action for many aniline-based anticancer agents involves the inhibition of protein kinases.[8] Additionally, aniline derivatives have been explored as inhibitors of other enzymes, such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs).
Table 2: Comparative Enzyme Inhibition Activity of Aniline Derivatives
The 2-substituted aniline pyrimidines, particularly compounds 18c and 17c, are potent dual inhibitors of Mer and c-Met kinases, with IC50 values in the low nanomolar range.[2][3][4][8] This dual inhibition is a promising strategy in cancer therapy. The 4-anilinoquinazoline derivative, compound 6m, is an exceptionally potent inhibitor of EGFR.[11] The N-benzyl and N-allyl aniline derivatives demonstrate effective inhibition of acetylcholinesterase and carbonic anhydrase isoenzymes. The selection of a particular aniline derivative scaffold should be guided by the specific enzyme target of interest.
Mechanistic Insights: Understanding the "Why"
The biological activity of these aniline derivatives is intrinsically linked to their chemical structure and how they interact with their biological targets.
Kinase Inhibition: A Common Mechanism of Action
Many aniline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling and are often dysregulated in cancer.[8] For instance, 4-anilinoquinazoline derivatives are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5][6] The aniline moiety plays a critical role in binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cancer cell proliferation and survival.[8] Similarly, 2-substituted aniline pyrimidines have been developed as potent dual inhibitors of Mer and c-Met kinases.[3][4]
Experimental Protocols: A Guide to Reproducible Research
The following are detailed, step-by-step protocols for the key biological assays discussed in this guide. These protocols are designed to be self-validating and are based on established methodologies.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7]
Principle:
Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.
Materials:
Cancer cell lines (e.g., HepG2, MDA-MB-231, HCT116, A431)
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
96-well flat-bottom sterile microplates
Test aniline derivatives (dissolved in DMSO)
MTT solution (5 mg/mL in PBS, sterile filtered)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Multichannel pipette
Microplate reader (absorbance at 570 nm)
Procedure:
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the aniline derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman method and measures the activity of AChE by monitoring the formation of a yellow-colored product.[1]
Principle:
AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which has a yellow color and can be detected spectrophotometrically at 412 nm.[1]
Materials:
Purified Acetylcholinesterase (AChE) from electric eel or human recombinant
Test Compound: 140 µL phosphate buffer + 20 µL DTNB + 20 µL AChE solution + 10 µL of the test compound at various concentrations.
Positive Control: 140 µL phosphate buffer + 20 µL DTNB + 20 µL AChE solution + 10 µL of the positive control inhibitor.
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.
Reaction Initiation: Add 10 µL of ATCI solution to all wells except the blank to start the reaction.
Kinetic Measurement: Immediately measure the absorbance at 412 nm and continue to take readings every minute for 10-20 minutes.
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Caption: Workflow of the Acetylcholinesterase inhibition assay.
Protocol 3: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase.[12]
Principle:
Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring the increase in absorbance at 400-405 nm.[12]
Materials:
Human Carbonic Anhydrase I (hCA I) or II (hCA II)
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)
p-Nitrophenyl acetate (pNPA) solution
Test aniline derivatives (dissolved in DMSO)
Positive control (e.g., Acetazolamide)
96-well microplate
Microplate reader (absorbance at 400-405 nm)
Procedure:
Plate Setup: In a 96-well plate, add the following to each well:
Blank: 190 µL Assay Buffer.
Enzyme Control (No inhibitor): 180 µL Assay Buffer + 10 µL hCA enzyme solution.
Inhibitor wells: 170 µL Assay Buffer + 10 µL hCA enzyme solution + 10 µL of test compound at various concentrations.
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10 minutes.
Reaction Initiation: Add 10 µL of pNPA substrate solution to all wells to start the reaction.
Measurement: Measure the absorbance at 405 nm in a kinetic mode for 10-30 minutes at room temperature.
Data Analysis: Calculate the rate of reaction (slope of absorbance vs. time) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Caption: Workflow of the Carbonic Anhydrase inhibition assay.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the therapeutic potential of 2-substituted aniline pyrimidines and 4-anilinoquinazolines as anticancer agents and enzyme inhibitors. The choice of scaffold is highly dependent on the specific biological target and the desired therapeutic outcome. The detailed protocols provided herein offer a robust framework for the in vitro evaluation of novel aniline derivatives, ensuring data reproducibility and reliability.
Future research should focus on expanding the head-to-head comparison to include a wider range of aniline derivatives and biological assays, including antimicrobial and anti-inflammatory screens. Furthermore, a deeper investigation into the structure-activity relationships (SAR) of these compounds will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of the versatile aniline scaffold holds immense promise for the discovery of novel therapeutics to address a multitude of human diseases.
References
Yang, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 485. [Link]
Liu, F., et al. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1652-1664. [Link]
Du, Z., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(12), 22696-22714. [Link]
Rostom, S. A. F., et al. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. Australian Journal of Chemistry, 74(10), 730-739. [Link]
Liu, F., et al. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1652-1664. [Link]
Yang, J., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Bioorganic Chemistry, 162, 108591. [Link]
Liu, F., et al. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1652-1664. [Link]
Jin, L., et al. (2012). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. European Journal of Medicinal Chemistry, 54, 49-58. [Link]
Du, Z., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(12), 22696-22714. [Link]
Orozco-Calixto, E., et al. (2006). In vitro inhibition of acetylcholinesterase by crude plant extracts from Colombian flora. Vitae, 13(2), 23-28. [Link]
Fedorov, S. N., et al. (2024). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Marine Drugs, 22(2), 58. [Link]
Fassihi, A., et al. (2019). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Research in Pharmaceutical Sciences, 14(4), 303-315. [Link]
Yang, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 485. [Link]
Hsieh, M.-C., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Pharmaceuticals, 16(4), 499. [Link]
Zhang, Y., et al. (2016). Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(11), 2663-2667. [Link]
Brennan, S. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
Liu, Y., et al. (2017). Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. European Journal of Medicinal Chemistry, 132, 246-259. [Link]
Hsieh, M.-C., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Pharmaceuticals, 16(4), 499. [Link]
Al-Ostath, A. I., et al. (2025). Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. Journal of Molecular Structure, 1319, 138645. [Link]
Yang, J., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Bioorganic Chemistry, 162, 108591. [Link]
Karau, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820. [Link]
Devidi, S., et al. (2023). Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization. Annals of Phytomedicine, 12(1), 303-309. [Link]
Yang, J., et al. (2025). Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities. Bioorganic Chemistry, 162, 108591. [Link]
Al-Ostath, A. I., et al. (2023). Structure of two aniline derivatives as potent anticancer lead compounds. Journal of Molecular Structure, 1277, 134848. [Link]
A Comparative Guide to the Structure-Activity Relationship of Cyclopentyloxy Anilines and Analogs in Drug Discovery
In the landscape of modern medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of enzyme inhibition. The strategic functionalization of the...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of enzyme inhibition. The strategic functionalization of the aniline ring can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of cyclopentyloxy anilines and their structurally related analogs. By examining key substitutions and their impact on biological activity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.
The inclusion of a cyclopentyloxy group is a common tactic in medicinal chemistry to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, the five-membered ring offers a degree of conformational rigidity that can be advantageous for specific binding interactions within a target protein's active site. This guide will delve into specific examples from the literature, presenting a comparative analysis of their biological activities supported by experimental data.
Comparative Analysis of Cyclopentyloxy-Containing Scaffolds
While direct and extensive SAR studies on a wide range of simple cyclopentyloxy anilines are not consolidated in a single source, a wealth of information can be gleaned from structurally similar scaffolds where the cyclopentyloxy-phenyl moiety is a key pharmacophoric element. Here, we will focus on two such scaffolds: 2-cyclopentyloxyanisole derivatives and 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives.
The 2-Cyclopentyloxyanisole Scaffold: Targeting Inflammation and Cancer
A significant body of research has explored the therapeutic potential of 2-cyclopentyloxyanisole derivatives, which are structurally analogous to 2-cyclopentyloxy-4-methoxyanilines. These compounds have been investigated for their antitumor and anti-inflammatory properties, with a particular focus on the inhibition of cyclooxygenase-2 (COX-2), phosphodiesterase-4B (PDE4B), and tumor necrosis factor-alpha (TNF-α).[1][2]
A study by El-Husseiny et al. (2020) synthesized a series of 24 compounds based on this scaffold and evaluated their in vitro antitumor activity against various cancer cell lines.[1][2] The most potent compounds from this series were further assessed for their inhibitory activity against key inflammatory enzymes.
Data Summary: Biological Activity of 2-Cyclopentyloxyanisole Derivatives
Compound
Modifications
Antitumor Activity (IC50, µM) vs. HePG2 (Liver Cancer)
COX-2 Inhibition (IC50, µM)
PDE4B Inhibition (IC50, µM)
TNF-α Inhibition (IC50, µM)
4a
Chalcone derivative
10.11
-
5.62
2.01
4b
Chalcone derivative
9.45
1.08
-
-
6b
Pyridine derivative
8.16
-
-
-
7b
Imidazole derivative
5.13
-
5.65
-
13
Thioamide derivative
6.24
1.88
3.98
6.72
14
Thioamide derivative
7.95
-
-
-
Celecoxib (Ref.)
-
-
0.68
-
6.44
Roflumilast (Ref.)
-
-
-
1.55
-
Structure-Activity Relationship Insights:
The data reveals several key SAR trends for the 2-cyclopentyloxyanisole scaffold:
Heterocyclic Moieties Enhance Potency: The incorporation of heterocyclic rings, such as imidazole (compound 7b ), led to the most potent antitumor activity against the HePG2 liver cancer cell line.[1][2]
Chalcone and Thioamide Functionalities: Both chalcone (compounds 4a , 4b ) and thioamide (compounds 13 , 14 ) derivatives demonstrated significant biological activity.[1][2]
Enzyme Inhibition Profile: The most active antitumor compounds also exhibited potent inhibition of key inflammatory enzymes. For instance, compound 4b was a potent COX-2 inhibitor, while compounds 4a , 7b , and 13 showed notable inhibition of PDE4B and TNF-α.[1][2] This suggests a potential dual anti-inflammatory and anticancer mechanism of action.
The following diagram illustrates the general structure of the 2-cyclopentyloxyanisole scaffold and the key regions of modification that influence its biological activity.
Caption: Key modification points on the 2-cyclopentyloxyanisole scaffold.
The 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone Scaffold: Targeting TNF-α Production
Another class of compounds that underscores the importance of the cyclopentyloxy-phenyl moiety are the 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. These have been specifically investigated for their ability to inhibit the production of TNF-α, a key cytokine in the inflammatory cascade.
In a study by Park et al. (2001), a series of these derivatives were synthesized and evaluated for their inhibitory effect on TNF-α production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[3] A subsequent study by the same group in 2002 further explored substitutions on the isoindolinone ring.[4]
Data Summary: Inhibition of TNF-α Production by Isoindolinone Derivatives
Compound
Substitution on Isoindolinone Ring
TNF-α Production Inhibition (IC50, µM)
5
3-methyl
18.2
6
6-amino
1.8
Structure-Activity Relationship Insights:
Substitution on the Isoindolinone Ring is Critical: The initial study identified compound 5 , with a methyl group at the 3-position of the isoindolinone ring, as a potent inhibitor.[3]
Amino Group at the 6-Position Enhances Potency: The follow-up study demonstrated that the introduction of an amino group at the 6-position of the isoindolinone ring (compound 6 ) led to a significant, approximately 10-fold, increase in potency.[4] This highlights the importance of exploring substitutions on all parts of the molecular scaffold.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of cyclopentyloxy aniline derivatives and their analogs, based on methodologies described in the cited literature.
Protocol 1: General Synthesis of Cyclopentyloxy Phenyl Derivatives
This protocol outlines a general method for the synthesis of the cyclopentyloxy phenyl core structure, which is a common precursor for the derivatives discussed.
Step-by-Step Methodology:
Alkylation of a Phenolic Precursor:
To a solution of a substituted hydroxyphenyl compound (e.g., 4-aminophenol, vanillin) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Stir the mixture at room temperature for 30 minutes.
Add cyclopentyl bromide dropwise to the reaction mixture.
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain the desired cyclopentyloxy phenyl intermediate.
Further Derivatization:
The cyclopentyloxy phenyl intermediate can then be used in subsequent reactions to introduce various functional groups and build the final target molecules. For example, a 3-(cyclopentyloxy)-4-methoxybenzaldehyde intermediate can be reacted with a substituted aniline and other reagents to form chalcones, imidazoles, or other heterocyclic systems.[2]
Caption: General synthesis workflow for cyclopentyloxy aniline analogs.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
Compound Preparation:
Prepare a stock solution of the test compound in 100% DMSO.
Create a series of dilutions of the test compound in a suitable buffer.
Kinase Reaction:
In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
Add the target kinase and its specific substrate to each well.
Initiate the kinase reaction by adding ATP.
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
Signal Detection:
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Incubate at room temperature for 40 minutes.
Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction to generate a luminescent signal.
Incubate at room temperature for 30 minutes.
Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion
The cyclopentyloxy aniline scaffold and its close analogs represent a promising area for the discovery of novel therapeutic agents. The evidence presented in this guide, drawn from detailed studies on structurally related compounds, demonstrates that the cyclopentyloxy moiety is a valuable component in the design of potent enzyme inhibitors. The structure-activity relationships highlighted herein underscore the importance of systematic modifications to the core scaffold to optimize biological activity. Specifically, the introduction of various heterocyclic and functional groups can significantly enhance antitumor and anti-inflammatory properties. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new derivatives based on these insights. Future exploration of a wider range of substitutions on the cyclopentyloxy aniline core is warranted to fully elucidate its therapeutic potential.
References
El-Husseiny, W. M., El-Sayed, M. A.-A., Al-Wabli, R. I., & El-Azab, A. S. (2020). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 744–758. [Link]
El-Husseiny, W. M., El-Sayed, M. A.-A., Al-Wabli, R. I., & El-Azab, A. S. (2020). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. ResearchGate. [Link]
Park, J. S., Baik, K. U., Cho, J. Y., Yoo, E. S., Byun, Y. S., & Park, M. H. (2001). Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production. Archives of Pharmacal Research, 24(5), 367–370. [Link]
Park, J. S., Baik, K. U., Cho, J. Y., Yoo, E. S., Byun, Y. S., & Park, M. H. (2002). Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives. Archives of Pharmacal Research, 25(2), 137–142. [Link]
A Comparative In Vitro and In Silico Assessment of the ADME Profile of 2-(Cyclopentyloxy)aniline Hydrochloride
A Technical Guide for Drug Discovery Professionals In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development. Early-stage characterization of these pharmacokinetic parameters allows for the timely identification and mitigation of potential liabilities, ultimately reducing attrition rates in later, more costly clinical phases.[1] This guide provides a comprehensive framework for assessing the ADME profile of 2-(Cyclopentyloxy)aniline hydrochloride, a novel aniline derivative.
Due to the limited availability of direct experimental data for this specific molecule, this guide employs a dual approach. Firstly, it outlines detailed, best-practice in vitro protocols for the experimental determination of key ADME parameters. Secondly, it leverages in silico predictive models to generate a comparative ADME profile of 2-(Cyclopentyloxy)aniline alongside two structurally related analogues: 2-(cyclohexyloxy)aniline and 4-(cyclopentyloxy)aniline. This comparative analysis, grounded in established structure-activity relationships, offers valuable insights into the likely pharmacokinetic behavior of this chemical series.
The selected analogues allow for a nuanced exploration of the structural determinants of ADME. The comparison between 2-(Cyclopentyloxy)aniline and 2-(cyclohexyloxy)aniline will illuminate the impact of increasing the size of the cycloalkyl ether ring on the molecule's properties. Furthermore, the comparison between the ortho-substituted 2-(Cyclopentyloxy)aniline and its para-substituted isomer, 4-(cyclopentyloxy)aniline, will shed light on the influence of substituent positioning on the compound's ADME profile.
This guide is intended for researchers, medicinal chemists, and drug development professionals, providing both the practical methodologies and the theoretical framework necessary to make informed decisions in the early stages of drug discovery.
Comparative Compounds at a Glance
Compound
Structure
Key Differences
2-(Cyclopentyloxy)aniline
Target compound.
2-(Cyclohexyloxy)aniline
Larger cycloalkyl ring compared to the target compound.
4-(Cyclopentyloxy)aniline
Para-substituted isomer of the target compound.
In Silico ADME Profile: A Comparative Overview
To provide a quantitative basis for comparison, the ADME properties of the three compounds were predicted using the SwissADME web tool, a widely used and validated in silico model.[2][3] The results are summarized in the tables below.
Physicochemical Properties
Property
2-(Cyclopentyloxy)aniline
2-(Cyclohexyloxy)aniline
4-(Cyclopentyloxy)aniline
Molecular Weight ( g/mol )
177.25
191.27
177.25
LogP (Consensus)
2.58
3.07
2.58
Water Solubility (LogS)
-2.97
-3.42
-2.97
Topological Polar Surface Area (TPSA) (Ų)
35.25
35.25
35.25
Pharmacokinetic Properties
Property
2-(Cyclopentyloxy)aniline
2-(Cyclohexyloxy)aniline
4-(Cyclopentyloxy)aniline
GI Absorption
High
High
High
BBB Permeant
Yes
Yes
Yes
P-gp Substrate
No
No
No
CYP1A2 Inhibitor
Yes
Yes
Yes
CYP2C19 Inhibitor
Yes
Yes
Yes
CYP2C9 Inhibitor
Yes
No
Yes
CYP2D6 Inhibitor
No
No
No
CYP3A4 Inhibitor
Yes
Yes
Yes
Plasma Protein Binding (Predicted)
High
High
High
In-Depth ADME Parameter Assessment: Protocols and Comparative Analysis
This section details the standard in vitro methodologies for assessing key ADME parameters and provides a comparative analysis of the in silico predictions for 2-(Cyclopentyloxy)aniline hydrochloride and its analogues.
Aqueous Solubility
Importance: Adequate aqueous solubility is a prerequisite for a drug's absorption from the gastrointestinal tract and for its formulation as an intravenous solution. Poor solubility can lead to low bioavailability and challenges in formulation development.[4]
This method determines the equilibrium solubility of a compound in a given buffer.
Preparation of Saturated Solutions: Add an excess amount of the test compound to a series of vials containing aqueous buffer at different pH values (e.g., pH 2.0, 5.0, and 7.4 to mimic the conditions of the stomach, small intestine, and blood, respectively).
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
Caption: Workflow for Thermodynamic Solubility Assay.
Comparative Analysis:
The in silico predictions suggest that all three compounds have moderate to low aqueous solubility, with LogS values ranging from -2.97 to -3.42. The larger, more lipophilic 2-(cyclohexyloxy)aniline is predicted to be the least soluble. The ortho- and para-isomers of the cyclopentyloxy derivative are predicted to have identical solubility. The aniline moiety, being weakly basic, means that the solubility of these compounds is expected to be pH-dependent, with higher solubility at lower pH due to the formation of the protonated and more soluble anilinium ion.
Permeability
Importance: A drug's ability to permeate across biological membranes, such as the intestinal epithelium, is crucial for its oral absorption. The Caco-2 cell permeability assay is the industry standard for in vitro prediction of intestinal absorption.[5]
Experimental Protocol: Caco-2 Permeability Assay
This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which differentiate to form a polarized monolayer that mimics the intestinal barrier.
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and the formation of tight junctions.
Assay Initiation: Add the test compound to either the apical (A) or basolateral (B) side of the cell monolayer.
Sample Collection: At various time points, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.
Caption: Caco-2 Permeability Assay Workflow.
Comparative Analysis:
The in silico models predict high gastrointestinal absorption for all three compounds, suggesting good permeability. This is consistent with their moderate lipophilicity (LogP between 2.58 and 3.07), which is a key driver of passive diffusion across cell membranes.[6] The models also predict that all three compounds can permeate the blood-brain barrier (BBB), which is an important consideration for centrally acting drugs or for assessing potential central nervous system side effects. The P-glycoprotein (P-gp) substrate prediction is negative for all three compounds, indicating that they are unlikely to be subject to active efflux from cells, which is a favorable characteristic for drug absorption and distribution.
Metabolic Stability
Importance: The rate at which a drug is metabolized by enzymes, primarily in the liver, determines its half-life and dosing regimen. Compounds that are rapidly metabolized may have a short duration of action, while those that are very stable may accumulate and cause toxicity.[7] The aniline moiety is a known "structural alert" as it can be susceptible to oxidative metabolism, potentially leading to the formation of reactive metabolites.[8]
This assay assesses the intrinsic clearance of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.
Incubation Mixture Preparation: Prepare a mixture containing the test compound, liver microsomes (from human or other species), and a NADPH-regenerating system in a suitable buffer.
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-regenerating system and incubate at 37°C.
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
Sample Processing: Centrifuge the samples to precipitate the proteins.
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
Data Analysis: Determine the rate of disappearance of the parent compound and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
The in silico predictions indicate that all three compounds are inhibitors of several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, and CYP3A4. This suggests a potential for drug-drug interactions. The aniline moiety is likely a primary site of metabolism. The position of the bulky cyclopentyloxy group in the ortho-position in 2-(Cyclopentyloxy)aniline and 2-(cyclohexyloxy)aniline may sterically hinder the metabolic attack on the amine group or the aromatic ring to some extent, potentially leading to greater metabolic stability compared to the para-isomer, 4-(cyclopentyloxy)aniline. However, experimental verification is crucial. The larger cyclohexyl group in 2-(cyclohexyloxy)aniline might also influence its interaction with metabolizing enzymes compared to the cyclopentyl group.
Plasma Protein Binding
Importance: The extent to which a drug binds to plasma proteins, such as albumin, affects its distribution and availability to reach its target site. Only the unbound (free) fraction of a drug is pharmacologically active.[9] High plasma protein binding can limit the drug's efficacy and can also be a source of drug-drug interactions if two drugs compete for the same binding site.
The RED assay is a commonly used method to determine the fraction of a compound that is unbound in plasma.
Device Preparation: Prepare the RED device, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
Sample Addition: Add plasma containing the test compound to one chamber and buffer to the other chamber.
Equilibration: Incubate the device at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.
Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Quantitative analysis of impurities in 2-(Cyclopentyloxy)aniline hydrochloride
Quantitative Analysis of Impurities in 2-(Cyclopentyloxy)aniline Hydrochloride: A Comparative Guide to Advanced Chromatographic Strategies As a Senior Application Scientist, I frequently encounter the analytical bottlene...
Author: BenchChem Technical Support Team. Date: March 2026
Quantitative Analysis of Impurities in 2-(Cyclopentyloxy)aniline Hydrochloride: A Comparative Guide to Advanced Chromatographic Strategies
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with substituted anilines. 2-(Cyclopentyloxy)aniline hydrochloride (CAS 1170461-50-3) is a critical building block in the synthesis of active pharmaceutical ingredients (APIs). Because aniline derivatives are frequently flagged as potential genotoxic impurities (PGIs), rigorous analytical control is non-negotiable. According to the guidelines, manufacturers must accurately monitor both process impurities (e.g., unreacted starting materials) and degradation products[1].
This guide objectively compares traditional analytical approaches against advanced orthogonal techniques, providing a field-proven, self-validating methodology for the impurity profiling of this specific compound.
The Analytical Challenge: Causality in Method Design
Standard High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the default workhorse in most Quality Control (QC) labs. However, for , traditional HPLC-UV on a standard C18 column fails on three critical fronts[2]:
Secondary Silanol Interactions: The basic primary amine (
pKa≈4.5
) interacts strongly with residual acidic silanols on standard silica C18 columns. This results in severe peak tailing and compromised resolution for aniline derivatives[3].
Isomeric Co-elution: Process impurities often include positional isomers, such as 3-(cyclopentyloxy)aniline. On a purely hydrophobic C18 phase, the ortho- and meta- isomers exhibit nearly identical retention factors, leading to co-elution.
Chromophore Deficiency: Cyclopentanol, a key starting material and potential process impurity, lacks a conjugated
π
-system. It is completely invisible to UV/PDA detectors at standard monitoring wavelengths.
Methodological Comparison: HPLC-UV (C18) vs. UHPLC-MS/CAD (Phenyl-Hexyl)
To overcome these limitations, we must abandon the standard C18/UV approach in favor of an orthogonal Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing a Phenyl-Hexyl stationary phase, coupled simultaneously to a Photodiode Array (PDA), a Charged Aerosol Detector (CAD), and a Mass Spectrometer (MS).
Causality of the Phenyl-Hexyl Phase: The Phenyl-Hexyl column introduces
π−π
electron interactions. The bulky cyclopentyloxy group at the ortho position of our target API sterically hinders the aniline's phenyl ring from fully aligning with the stationary phase. In contrast, the meta isomer experiences less steric hindrance, allowing stronger
π−π
stacking. This differential interaction drives baseline chromatographic resolution.
Causality of CAD/MS Integration: CAD provides a uniform, mass-dependent response for non-volatile analytes, successfully quantifying the UV-transparent cyclopentanol. MS/MS provides the sensitivity required to quantify genotoxic isomers down to parts-per-billion (ppb) levels.
Table 1: Chromatographic Performance Comparison
Analyte
HPLC-UV (C18) Resolution
HPLC-UV (C18) Tailing (
Tf
)
UHPLC-MS/CAD (Ph-Hex) Resolution
UHPLC-MS/CAD (Ph-Hex) Tailing (
Tf
)
Detection Limit (LOD)
2-Aminophenol
N/A (Elutes in void)
2.1
3.4
1.1
0.05 µg/mL (UV)
Cyclopentanol
Not Detected
N/A
4.2
1.0
0.20 µg/mL (CAD)
2-(Cyclopentyloxy)aniline
-
1.8
-
1.05
0.01 µg/mL (MS)
3-(Cyclopentyloxy)aniline
0.8 (Co-elutes)
1.9
2.8 (Baseline)
1.1
0.01 µg/mL (MS)
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol integrates a System Suitability Test (SST) as a self-validating gateway. If the SST criteria are not met, the protocol dictates immediate troubleshooting, ensuring no erroneous data is reported.
Step 1: Self-Validating System Suitability Test (SST)
Action: Inject a resolution standard containing 10 µg/mL each of 2-(Cyclopentyloxy)aniline, 3-(Cyclopentyloxy)aniline, and cyclopentanol.
Causality: This verifies column
π−π
selectivity and CAD nebulizer efficiency before any unknown sample is analyzed.
Acceptance Criteria: Resolution (
Rs
) between isomers
≥2.0
; Tailing factor (
Tf
)
≤1.5
; CAD S/N for cyclopentanol
≥20
. (If criteria fail: replace mobile phase to ensure correct pH, or purge the CAD nebulizer).
Step 2: Sample Preparation
Action: Weigh 50.0 mg of 2-(Cyclopentyloxy)aniline hydrochloride into a 50 mL volumetric flask. Dissolve in 0.1% Formic Acid in Water:Acetonitrile (80:20, v/v).
Causality: Anilines are highly susceptible to air oxidation, forming highly colored azobenzene derivatives. The acidic diluent keeps the amine protonated (
−NH3+
), drastically reducing its nucleophilicity and preventing artifactual degradation during the analysis window.
Step 3: Chromatographic Execution
Column: Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Causality: Formic acid acts as a dual-purpose agent. It suppresses residual silanol ionization on the column to prevent peak tailing, while simultaneously promoting
[M+H]+
adduct formation for positive-mode Electrospray Ionization (ESI+) in the mass spectrometer.
Gradient: 5% B to 60% B over 10 minutes. Flow rate: 0.4 mL/min.
Step 4: Orthogonal Detection Setup
PDA: Monitor at 270 nm for aromatic impurities (e.g., 2-aminophenol).
CAD: Evaporation temperature set to 35°C to detect the non-volatile cyclopentanol.
MS: ESI+ mode, monitoring m/z 178.1 for the target API and its positional isomers.
Method Validation to ICH Q2(R2) Standards
The developed UHPLC-MS/CAD method was rigorously validated according to the latest guidelines to ensure it is fit for regulatory submission[4].
Table 2: ICH Q2(R2) Method Validation Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result (UHPLC Method)
Status
Specificity
No interference at analyte retention times
Blank interference < 0.1%
Pass
Linearity
R2≥0.995
(over 50-150% specification range)
R2=0.9994
Pass
Accuracy
95.0% - 105.0% Recovery across all levels
98.6% - 101.2%
Pass
Precision (Repeatability)
%RSD
≤2.0%
(
n=6
preparations)
%RSD = 0.85%
Pass
Quantitation Limit (LOQ)
Signal-to-Noise (S/N)
≥10
S/N = 15 at 0.03 µg/mL
Pass
Workflow Visualization
Fig 1: Orthogonal detection workflow for comprehensive impurity profiling.
References
Validation of Analytical Procedures Q2(R2) - ICH
Source: International Council for Harmonisation (ICH)
URL:[Link]
<1086> Impurities in Drug Substances and Drug Products
Source: United States Pharmacopeia (USP-NF)
URL:[Link]
2-(Cyclopentyloxy)aniline | C11H15NO | CID 6485398
Source: PubChem, National Institutes of Health (NIH)
URL:[Link]
A Comprehensive Guide to the Safe Disposal of 2-(Cyclopentyloxy)aniline Hydrochloride
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompas...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Cyclopentyloxy)aniline hydrochloride, a substituted aniline derivative. By understanding the underlying chemical principles and adhering to best practices, laboratories can ensure the safety of their personnel and maintain environmental stewardship.
While specific data for 2-(Cyclopentyloxy)aniline hydrochloride is not extensively available, its structural similarity to aniline and aniline hydrochloride necessitates a cautious approach based on the well-documented hazards of these parent compounds. Aniline hydrochloride is known to be toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[1][2][3][4] It can also cause serious eye damage and may lead to methemoglobinemia, a condition that impairs the blood's ability to carry oxygen.[5] Therefore, the following procedures are grounded in a conservative assessment of risk, treating the target compound with the high degree of caution it warrants.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, it is imperative to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE). The primary routes of exposure to aniline compounds are inhalation, skin contact, and ingestion.[5]
Core PPE Requirements:
PPE Category
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or Neoprene). Nitrile gloves are NOT recommended for prolonged contact.[6][7]
To prevent dermal absorption, which is a significant route of exposure for anilines.
Eye Protection
Chemical splash goggles.
To protect against accidental splashes of solutions or contact with airborne powder.
Body Protection
A fully-buttoned laboratory coat.
To prevent contamination of personal clothing.
Respiratory Protection
Work should be conducted in a certified chemical fume hood.
To prevent inhalation of the powdered compound or aerosols.
All handling and disposal procedures for 2-(Cyclopentyloxy)aniline hydrochloride should be performed within a designated and clearly marked area to minimize the risk of cross-contamination.[6][7]
II. Spill Management: A Tiered Response
Accidental spills demand a swift and methodical response. The appropriate procedure is dictated by the scale of the spill.
A. Small Spills (Manageable within 10-15 minutes by trained personnel):
Restrict Access: Ensure the spill area is cordoned off to prevent unauthorized entry.
Ensure Ventilation: Work within a chemical fume hood if possible. If the spill is outside a hood, ensure the area is well-ventilated.
Absorb the Spill:
For solid spills, carefully collect the powdered material using a scoop or brush and place it in a sealed, labeled container for hazardous waste.[5]
For liquid spills (if the compound is in solution), absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[7][8] Do not use combustible materials like paper towels as the primary absorbent.
Decontaminate the Area:
Wipe down the spill area with a suitable solvent (e.g., ethanol or methanol), followed by a thorough wash with soap and water.[9]
All cleaning materials (absorbents, wipes, contaminated PPE) must be collected and disposed of as hazardous waste.[9]
Post-Cleanup: Wash hands and any potentially exposed skin thoroughly with soap and water.
B. Large Spills (Unmanageable by laboratory personnel):
Evacuate Immediately: Alert all personnel in the immediate vicinity and evacuate the area.
Isolate the Area: Close doors to the affected area and prevent entry.
Seek Emergency Assistance: Contact your institution's Environmental Health & Safety (EHS) department or the appropriate emergency response team.[6][7]
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for aniline hydrochloride (or the specific compound if available) to emergency responders.
III. Routine Disposal of Unused Material and Contaminated Waste
The guiding principle for the disposal of 2-(Cyclopentyloxy)aniline hydrochloride is that it must be treated as hazardous waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Step-by-Step Disposal Protocol:
Waste Identification and Segregation:
All waste containing 2-(Cyclopentyloxy)aniline hydrochloride must be clearly labeled as "Hazardous Waste" and include the full chemical name.[9]
This waste stream should be kept separate from other chemical wastes unless explicitly approved by your institution's EHS office.[9]
Waste Collection and Storage:
Use only approved, leak-proof, and chemically compatible containers for waste collection.[9]
Solid waste (e.g., contaminated gloves, wipes, absorbent materials) should be placed in a designated, labeled hazardous waste bag or container.
Unused or waste quantities of the solid compound should be kept in their original or a suitable, tightly sealed container.
Liquid waste (solutions) should be stored in a sealed, compatible container.
Store all waste containers in a designated, well-ventilated, and secure area, preferably with secondary containment, away from incompatible materials.[10]
Final Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][11]
Ensure that all disposal activities are in full compliance with local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA).[11] Wastes from the production of aniline and its derivatives may be classified under specific EPA hazardous waste codes (e.g., K083, K103, K104).[12]
IV. Decontamination of Laboratory Equipment
All laboratory equipment that has come into contact with 2-(Cyclopentyloxy)aniline hydrochloride must be thoroughly decontaminated.
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol, methanol) to dissolve any residual compound. Collect this rinse as hazardous waste.
Thorough Cleaning: Wash the equipment with soap and water.
Final Rinse: Rinse with deionized water.
Drying: Allow the equipment to dry completely before reuse.
V. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of 2-(Cyclopentyloxy)aniline hydrochloride.
Caption: Decision workflow for the proper disposal of 2-(Cyclopentyloxy)aniline hydrochloride.
By adhering to these detailed procedures, laboratories can effectively manage the risks associated with the disposal of 2-(Cyclopentyloxy)aniline hydrochloride. The principles of containment, proper labeling, and compliant disposal are paramount to ensuring a safe working environment and protecting the broader ecosystem. Always consult your institution's specific safety protocols and the Safety Data Sheet for any chemical before handling and disposal.
References
State of New Jersey. Aniline Hydrochloride Hazardous Substance Fact Sheet. NJ.gov. Accessed March 14, 2026.
Public Health England. Aniline: Incident management. GOV.UK. Published August 15, 2022.
Washington State University. Aniline Standard Operating Procedure. WSU.edu. Accessed March 14, 2026.
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.gov. Published 1975.
Carl ROTH. Safety Data Sheet: Aniline. Carlroth.com. Accessed March 14, 2026.
BenchChem. Safe Disposal of N-(Hex-5-en-2-yl)aniline: A Guide for Laboratory Professionals. Benchchem.com. Accessed March 14, 2026.
Sigma-Aldrich. Safety Data Sheet: Aniline hydrochloride. Sigmaaldrich.com. Published November 6, 2025.
Fisher Scientific. Safety Data Sheet: Aniline hydrochloride. Fishersci.com. Published May 17, 2010.
ChemicalBook. Safety Data Sheet: Aniline. Chemicalbook.com. Accessed March 14, 2026.
Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers. OSHA.gov. Accessed March 14, 2026.
Manchester Organics. 2-(Cyclopentyloxy)aniline hydrochloride. Manchesterorganics.com. Accessed March 14, 2026.
BenchChem. Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline. Benchchem.com. Accessed March 14, 2026.
CPAchem. Safety data sheet: Aniline hydrochloride. Cpacem.com. Published January 15, 2026.
Cole-Parmer. Material Safety Data Sheet - Aniline hydrochloride. Coleparmer.com. Accessed March 14, 2026.
Carl ROTH. Safety Data Sheet: Aniline hydrochloride ≥99 %, extra pure. Carlroth.com. Accessed March 14, 2026.
National Center for Biotechnology Information. 2-(Cyclopentyloxy)aniline. PubChem.ncbi.nlm.nih.gov. Accessed March 14, 2026.
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. EPA.gov. Accessed March 14, 2026.
Capital Resin Corporation. The OSHA Chemical Storage Requirements. Capitalresin.com. Published June 10, 2022.
Occupational Safety and Health Administration. Worker Exposures to Volatile Amines. OSHA.gov. Published September 23, 1991.
Chemos GmbH & Co.KG. Safety Data Sheet: aniline. Chemos.de. Published November 30, 2021.
Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso.de. Published October 9, 2020.
Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. CDC.gov. Accessed March 14, 2026.
PubChemLite. 2-(cyclopentyloxy)aniline hydrochloride (C11H15NO). Pubchemlite.com. Accessed March 14, 2026.
PENTA. Safety data sheet: Aniline hydrochloride. Pentachemicals.eu. Published May 7, 2024.
Cole-Parmer. Chemical Compatibility Database. Coleparmer.com. Accessed March 14, 2026.
Crest Pumps. Chemical Compatibility Table. Crestpumps.co.uk. Accessed March 14, 2026.